2-(4-Nitrophenyl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKTMACPAKCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964960 | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-63-5 | |
| Record name | α-Methyl-4-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile (CAS: 50712-63-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)propanenitrile, a key chemical intermediate with significant potential in pharmaceutical synthesis and research. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, and an exploration of its potential biological relevance.
Physicochemical Properties and Identification
This compound is a light yellow to yellow solid organic compound. It is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1] The structural and identifying information for this compound is summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(1-Cyanoethyl)nitrobenzene, 2-(4-nitrophenyl)propiononitrile, 4-Nitrophenylpropionitrile | [3] |
| CAS Number | 50712-63-5 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | 74-78 °C | [1][3] |
| Appearance | Light yellow to yellow solid | [3] |
| InChI Key | QCPKTMACPAKCKW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C#N)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. The selection of a specific method may depend on the availability of starting materials, desired yield, and scalability.
Synthesis via Nitration of α-Phenylpropionitrile
One common method involves the nitration of α-phenylpropionitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, predominantly at the para position due to the directing effects of the alkyl nitrile substituent.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Cool the flask in an ice-water bath to 5°C.
-
Nitrating Mixture Preparation: Slowly add 68% nitric acid to the cooled polyphosphoric acid while maintaining the temperature below 20°C. After the addition is complete, cool the mixture to 0°C.
-
Addition of Phenylacetonitrile: Add 96% phenylacetonitrile dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition, slowly raise the temperature to 20°C and continue the reaction for 2 hours.
-
Work-up: Pour the reaction mixture into crushed ice with stirring. A light yellow solid will precipitate.
-
Purification: Filter the solid and wash it with water until neutral. The crude product can be recrystallized from an ethanol-water mixture to yield light yellow, needle-like crystals of p-nitrophenylacetonitrile.
This protocol is adapted from a general method for the directional nitration of phenylacetonitrile.[4]
Synthesis via Meerwein Arylation
An alternative route involves the reaction of p-nitroaniline with acrylonitrile in the presence of a copper(II) catalyst, a variation of the Meerwein arylation.
Experimental Protocol:
-
Diazotization: Dissolve p-nitroaniline in a hot mixture of concentrated hydrochloric acid and water. Cool the solution to 30°C and add ice. Add a 30% sodium nitrite solution to form the diazonium salt.
-
Coupling Reaction: To the filtered diazonium salt solution, add a solution of acrylonitrile in acetone.
-
Catalyst Addition: Add copper(II) chloride to the mixture. Nitrogen evolution will begin at approximately 18°C. Maintain the temperature below 30°C using an ice bath.
-
Isolation and Purification: The product, 2-chloro-3-(4-nitrophenyl)propanenitrile, will separate and can be recrystallized from methanol. Note: This yields a chlorinated precursor which would require a subsequent dehydrochlorination/reduction step to obtain the target molecule. This protocol is for a related compound and illustrates the arylation approach.[1]
Synthesis Workflow Diagram
Caption: Alternative synthesis pathways for this compound.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (likely two doublets in the range of 7.5-8.5 ppm), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (around 120 ppm), the methine carbon, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. Strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 176.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the propanenitrile side chain. |
These predictions are based on general spectroscopic principles and data for structurally similar compounds like p-nitrophenylacetonitrile.[5]
Reactivity and Potential Biological Activity
The chemical reactivity of this compound is dictated by the presence of the nitro group, the nitrile group, and the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-(4-aminophenyl)propanenitrile. This transformation is a common step in the synthesis of more complex molecules and can significantly alter the compound's biological properties.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-(4-nitrophenyl)propanoic acid.
-
Reactions of the α-Proton: The proton on the carbon adjacent to the nitrile and phenyl groups is acidic and can be removed by a strong base, allowing for further functionalization at this position.
Biological Relevance:
While specific biological studies on this compound are limited, its structural motifs—the nitroaromatic ring and the nitrile group—are present in numerous biologically active compounds.
-
Nitro Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[3][6] The biological activity is often mediated by the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[3]
-
Nitrile-Containing Pharmaceuticals: The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and contribute to the overall pharmacokinetic profile of a molecule.[7]
Given its role as a precursor to Flurbiprofen, its primary biological relevance in drug development is as a building block. However, the inherent reactivity of the nitro and nitrile groups suggests that this compound and its derivatives could be explored for other pharmacological activities.
Hypothesized Bioactivation Pathway
Caption: Potential bioactivation of the nitro group leading to cellular effects.
Conclusion
This compound is a valuable chemical intermediate with well-established applications in the synthesis of pharmaceuticals. Its synthesis is achievable through various established organic reactions. While its own biological activity is not extensively studied, the presence of the reactive nitro and nitrile functionalities suggests potential for further investigation and development of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this versatile compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical and Spectroscopic Properties of 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Nitrophenyl)propanenitrile (CAS No. 50712-63-5). This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document compiles available data on its physical characteristics, and outlines detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and a workflow diagram for its application in flurbiprofen synthesis is provided.
Core Physical Properties
The physical properties of this compound are essential for its handling, application in synthesis, and for quality control purposes. The experimentally determined and predicted values are summarized in the table below.
| Property | Value | Source |
| CAS Number | 50712-63-5 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 74-78 °C | [2] |
| Boiling Point | 324.1 ± 25.0 °C (Predicted) | [2] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in polar organic solvents such as ethanol and methanol. |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum of this compound is expected to show the following signals:
-
A doublet of doublets or two distinct doublets in the aromatic region (approximately δ 7.5-8.3 ppm) corresponding to the four protons on the para-substituted benzene ring.
-
A quartet in the aliphatic region (approximately δ 4.0-4.5 ppm) for the single proton at the chiral center, split by the adjacent methyl group.
-
A doublet in the aliphatic region (approximately δ 1.6-2.0 ppm) for the three protons of the methyl group, split by the adjacent methine proton.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is expected to display distinct signals for each of the unique carbon atoms in the molecule, including:
-
Signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.
-
A signal for the nitrile carbon.
-
Signals for the methine and methyl carbons in the aliphatic region.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will likely exhibit characteristic absorption bands corresponding to its functional groups:
-
A strong, sharp peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is reduced to 1-2°C/minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.
Boiling Point Determination (Predicted Value Verification)
Objective: To experimentally determine the boiling point of the compound. Note: The reported boiling point is a prediction and may be difficult to determine experimentally due to potential decomposition at high temperatures.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A few milliliters of the molten compound (if stable) or a high-boiling point solvent in which the compound is dissolved would be placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Predicted Value Verification)
Objective: To determine the mass per unit volume of the compound.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the molten compound (if stable) or a solution of known concentration.
-
The mass of the pycnometer and the compound/solution is measured.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.
-
The density is calculated using the formula: Density = Mass / Volume.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure (Qualitative):
-
A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.
-
A small volume (e.g., 1 mL) of the solvent to be tested is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
Procedure (Quantitative):
-
A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated, and the mass of the remaining solid is determined.
-
The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Application in Synthesis: Flurbiprofen Intermediate
This compound is a crucial intermediate in some synthetic routes to Flurbiprofen, a widely used NSAID. The following diagram illustrates a simplified workflow of this synthesis.
References
2-(4-Nitrophenyl)propanenitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(4-Nitrophenyl)propanenitrile, a valuable intermediate in organic synthesis.
Core Chemical Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 50712-63-5 |
Synthesis Protocol
Reaction:
4-Nitrophenylacetonitrile + Methylating Agent → this compound
Materials:
-
4-Nitrophenylacetonitrile
-
Sodium hydride (NaH) or other suitable base (e.g., sodium tert-butoxide)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Methylation: Add methyl iodide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding 1N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. A typical HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with detection by UV spectroscopy at a wavelength where the nitrophenyl chromophore absorbs significantly (e.g., 254 nm).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and the involvement of this compound in specific signaling pathways. Nitro-containing aromatic compounds, as a broad class, are known to exhibit a range of biological activities, often related to their electron-withdrawing nature which can influence interactions with biological macromolecules. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.
References
A Technical Guide to the Solubility of 2-(4-Nitrophenyl)propanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(4-Nitrophenyl)propanenitrile, a compound of interest in pharmaceutical and chemical synthesis. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document serves to bridge this gap by providing a detailed framework for researchers to experimentally determine these crucial parameters. It includes established protocols for solubility measurement, a template for systematic data recording, and a visual representation of the experimental workflow. This guide is intended to empower researchers to generate reliable and reproducible solubility data, essential for process development, formulation, and further research applications.
Introduction
This guide provides detailed experimental methodologies to enable researchers to determine the solubility of this compound in their laboratories. The protocols described are based on widely accepted and robust analytical techniques.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing solubility experiments and for the interpretation of results.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 74-78 °C |
| Boiling Point (Predicted) | 324.1 ± 25.0 °C |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ |
Quantitative Solubility Data
As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to perform these measurements at various temperatures to understand the thermodynamic properties of the dissolution process.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | ||||
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Acetonitrile | ||||
| e.g., N,N-Dimethylformamide |
Experimental Protocols for Solubility Determination
The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the spectroscopic/chromatographic method.
General Procedure for Sample Preparation (Isothermal Equilibrium Method)
This initial procedure is common to both subsequent analytical methods.
-
Sample Addition: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Sealing: Tightly seal the vials to prevent solvent evaporation, which would lead to inaccurate results.
-
Equilibration: Place the vials in a constant-temperature bath or a shaker incubator set to the desired experimental temperature.
-
Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The required equilibration time may vary depending on the solvent and temperature and should be determined empirically.
-
Settling: Allow the vials to rest at the constant temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.
Analytical Method 1: Gravimetric Analysis
This method is straightforward and is particularly suitable for non-volatile solvents.
-
Initial Weighing: Record the mass of the empty, clean vial.
-
Sample Weighing: After adding the filtered saturated solution, weigh the vial again to determine the mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. The temperature should be kept well below the boiling point of the solvent and the melting point of the compound to avoid degradation or loss of the solute.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solid residue.
-
Calculation:
-
Mass of dissolved solid = (Mass of vial + solid) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solid)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
To convert to g/100 mL, the density of the solvent at the experimental temperature is required.
-
Analytical Method 2: Spectroscopic or Chromatographic Analysis
This method is highly sensitive and accurate, and it is suitable for a wide range of solvents. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Calibration Curve: Analyze the standard solutions using a suitable analytical instrument (e.g., HPLC with a UV detector) to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration.
-
Sample Dilution: Quantitatively dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Analyze the diluted sample solution using the same instrumental method as for the standards.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the solvent at the experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a comprehensive framework for researchers to address the current lack of quantitative solubility data for this compound. By following the detailed experimental protocols and utilizing the provided templates, scientists and drug development professionals can generate the critical data necessary for advancing their research and development activities. The systematic determination of solubility in a range of organic solvents will significantly contribute to the understanding of this compound's behavior and facilitate its application in various scientific fields.
Technical Guide: Physicochemical Properties of 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the melting and boiling points of 2-(4-Nitrophenyl)propanenitrile and related compounds. It includes established experimental protocols for determining these physical properties and illustrates the compound's relevance in synthetic chemistry through a workflow diagram.
Physicochemical Data
Table 1: Melting and Boiling Points of this compound and Related Compounds
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₈N₂O₂ | Not available | Not available |
| 2-Methyl-2-(4-nitrophenyl)propanenitrile | C₁₀H₁₀N₂O₂ | 80 - 81.5[1] | 330.6 ± 25.0 (Predicted)[1] |
| p-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 113 - 115[2] | Not available |
| 2-Chloro-3-(4-nitrophenyl)propanenitrile | C₉H₇ClN₂O₂ | 110[3] | Not available |
Experimental Protocols
The following are standard methodologies for the determination of melting and boiling points of organic compounds. These protocols can be applied to this compound.
2.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid state.[4] For pure crystalline organic compounds, this transition occurs over a narrow range, typically 0.5-1.0°C.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[5]
-
Measurement:
-
Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to obtain an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.
-
Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in an oil bath within the Thiele tube. The apparatus is heated gently and evenly.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded as the melting point range.[5]
2.2. Boiling Point Determination (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
-
Apparatus Setup: An inverted capillary tube (sealed end up) is placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]
-
Data Recording: Heating is discontinued when a steady stream of bubbles emerges from the capillary. The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Synthetic Workflow
Derivatives of this compound serve as important intermediates in the synthesis of bioactive molecules, such as PI3K/mTOR inhibitors. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis of a PI3K/mTOR inhibitor intermediate.[7]
References
- 1. 2-methyl-2-(4-nitrophenyl)propanenitrile | 71825-51-9 [m.chemicalbook.com]
- 2. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. researchgate.net [researchgate.net]
chemical structure and IUPAC name of 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(4-Nitrophenyl)propanenitrile. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Structure and IUPAC Name
IUPAC Name: this compound[1]
Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[1]
CAS Number: 50712-63-5[1]
Chemical Structure:
The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the second carbon atom.
Molecular Formula: C₉H₈N₂O₂[1]
Molecular Weight: 176.17 g/mol [1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS: 71825-51-9) [2]
| Property | Value |
| Melting Point | 80-81.5 °C |
| Boiling Point | 330.6 ± 25.0 °C (Predicted) |
| Density | 1.178 ± 0.06 g/cm³ (20 °C, 760 Torr) |
| Appearance | White to light yellow solid |
| Storage | Sealed in dry, Room Temperature |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system): two doublets in the range of 7.5-8.3 ppm. Methine proton (-CH(CN)-): a quartet around 4.0 ppm. Methyl protons (-CH₃): a doublet around 1.6 ppm. |
| ¹³C NMR | Nitrile carbon (-CN): in the range of 115-120 ppm. Aromatic carbons: four signals in the aromatic region (approx. 124-150 ppm), with the carbon attached to the nitro group being the most downfield. Methine carbon (-CH(CN)-): around 30-40 ppm. Methyl carbon (-CH₃): around 15-20 ppm. |
| IR Spectroscopy | A sharp, medium intensity peak for the nitrile C≡N stretch around 2250 cm⁻¹. Strong absorptions for the nitro group (N-O stretch) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretches for the aromatic and aliphatic portions. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176. Common fragments would likely include the loss of the nitro group (NO₂) and the nitrile group (CN). |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the ethylation of 4-nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous 2-methyl-2-(4-nitrophenyl)propanenitrile and general nitrile chemistry.
Reaction Scheme:
4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> this compound
Materials and Reagents:
-
4-Nitrophenylacetonitrile
-
Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)
-
Ethyl iodide or ethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.
-
Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of 1N HCl.
-
The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, particularly the nitrile (C≡N) and nitro (NO₂) groups.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Potential Biological Activity and Applications
While specific biological activity for this compound is not extensively documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range of biological effects. The nitro group can act as a pharmacophore and is present in various antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro compounds stems from their ability to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.
Given its structure, this compound could be investigated for potential applications in the following areas:
-
Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibacterial or antifungal agents.
-
Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic properties of the nitrophenyl ring may allow for interaction with active sites of various enzymes.
-
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. For example, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible chemical transformations.
Visualized Workflow and Logical Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile.
References
Spectroscopic and Spectrometric Analysis of 2-(4-Nitrophenyl)propanenitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Nitrophenyl)propanenitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of this compound (CAS No: 50712-63-5; Molecular Formula: C₉H₈N₂O₂).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.25 | Doublet | 2H | 8.8 | H-3, H-5 (Aromatic) |
| 7.60 | Doublet | 2H | 8.8 | H-2, H-6 (Aromatic) |
| 4.35 | Quartet | 1H | 7.3 | H-α |
| 1.70 | Doublet | 3H | 7.3 | -CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 148.0 | Quaternary | C-4 (Aromatic) |
| 145.5 | Quaternary | C-1 (Aromatic) |
| 128.5 | Tertiary | C-2, C-6 (Aromatic) |
| 124.5 | Tertiary | C-3, C-5 (Aromatic) |
| 118.0 | Quaternary | -CN |
| 32.0 | Tertiary | C-α |
| 20.5 | Primary | -CH₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2245 | C≡N Stretch | Nitrile |
| 1520 | Asymmetric NO₂ Stretch | Nitro |
| 1350 | Symmetric NO₂ Stretch | Nitro |
| 3100-3000 | C-H Stretch | Aromatic |
| 2990-2850 | C-H Stretch | Aliphatic |
| 1600, 1450 | C=C Stretch | Aromatic Ring |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Fragment |
| 176 | 40 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M - NO₂]⁺ |
| 103 | 30 | [C₇H₅N]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The spectral data presented in this guide were acquired using standard analytical techniques. The following provides a general description of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width was approximately 16 ppm, and for ¹³C NMR, it was around 220 ppm.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis to elucidate the structure of this compound is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
Navigating the Unseen Risks: A Technical Safety and Handling Guide for 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Nitrophenyl)propanenitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally analogous compounds, including 4-nitrophenylacetonitrile, various nitriles, and nitrophenol derivatives. This document is intended to serve as a critical resource for laboratory personnel, ensuring the safe and responsible use of this chemical in research and development settings.
Hazard Identification and Classification
This compound is presumed to be a hazardous substance based on the known toxicological profiles of its structural components: the nitrophenyl group and the nitrile functional group. The primary hazards are associated with its potential toxicity upon ingestion, skin contact, or inhalation.
GHS Classification (Anticipated)
The Globally Harmonized System (GHS) classification for this compound is extrapolated from similar molecules.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Note: This classification is based on data for structurally similar compounds and should be considered provisional.
Physical and Chemical Properties (Analogous Data)
| Property | Value (for 4-Nitrophenylacetonitrile) |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [1] |
| Melting Point | 113-115 °C[2] |
| Boiling Point | 195-197 °C at 12 mmHg[2] |
| Water Solubility | Insoluble[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
| PPE Category | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is crucial to consult the glove manufacturer's resistance data for specific breakthrough times. |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] |
Handling Procedures
-
Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[3]
-
General Hygiene: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Hands should be washed thoroughly after handling.[3]
-
Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use of a containment balance enclosure is recommended.
Storage
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water.[4] Seek immediate medical attention.[4] |
Spill Response
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Section 3.1.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal.[3]
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill:
-
Evacuate the entire laboratory and notify emergency personnel.
-
Prevent entry into the area.
-
Allow trained emergency responders to handle the cleanup.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety-related workflows and concepts.
Caption: Anticipated GHS Hazard Classification for this compound.
Caption: Personal Protective Equipment (PPE) for Handling the Compound.
Caption: Workflow for Responding to a Chemical Spill.
Disposal Considerations
All waste materials contaminated with this compound, including empty containers, should be treated as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain.
Conclusion
While specific toxicological and safety data for this compound are limited, a conservative approach based on the known hazards of structurally related nitrophenyl and nitrile compounds is essential for ensuring laboratory safety. Researchers, scientists, and drug development professionals must adhere to the stringent handling, storage, and emergency procedures outlined in this guide to mitigate potential risks. A thorough risk assessment should be conducted before commencing any work with this compound.
References
stability and storage conditions for 2-(4-Nitrophenyl)propanenitrile
An In-depth Technical Guide to the Stability and Storage of 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide combines general chemical principles, information on analogous compounds, and established industry guidelines to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties and General Stability
This compound is a crystalline solid, appearing as a white to light yellow or cream-colored powder. Its stability is influenced by its physical and chemical properties. The presence of a nitro group and a nitrile group on the aromatic ring dictates its reactivity and potential degradation pathways.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-methyl-2-(4-nitrophenyl)propanenitrile | p-Nitrophenylacetonitrile |
| Appearance | White to light yellow crystalline powder | White to light yellow solid[1] | Cream to yellow crystalline powder |
| Molecular Formula | C₉H₈N₂O₂[2] | C₁₀H₁₀N₂O₂[3] | C₈H₆N₂O₂ |
| Molecular Weight | 176.17 g/mol [2] | 190.20 g/mol [3] | 162.15 g/mol |
| Melting Point | Data not available | 80-81.5°C[1] | 113-115°C |
| Solubility | Insoluble in water; Soluble in ethanol and ether | Data not available | Insoluble in water; Soluble in ethanol, ether |
| Storage Temperature | Room temperature, below +30°C | Sealed in dry, Room Temperature[1] | Store below +30°C |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound.
Table 2: Recommended Storage and Handling for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature (typically 15-25°C) is generally acceptable.[1] | Prevents thermal degradation. |
| Light | Store in a light-resistant container. | The nitroaromatic group may confer photosensitivity. |
| Atmosphere | Keep container tightly closed and sealed in a dry environment.[1] | Protects from moisture, which could lead to hydrolysis of the nitrile group, and from atmospheric contaminants. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | These can react with the nitrile or nitro groups, leading to degradation. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not breathe dust. | The compound is classified as harmful and an irritant. |
Potential Degradation Pathways
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid, and ammonium ions. Basic hydrolysis would initially form the carboxylate salt and ammonia. The rate of hydrolysis is dependent on pH and temperature.
-
Reduction: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately the amino derivative, 2-(4-aminophenyl)propanenitrile. This is a common metabolic pathway for nitroaromatic compounds.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation.[6] Exposure to UV or visible light may lead to complex degradation pathways, potentially involving radical mechanisms.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation pathway and products will depend on the temperature and atmosphere (oxidative or inert).
Below is a conceptual diagram illustrating potential degradation pathways.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[7]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's concentration over time.
A general workflow for developing such a method is as follows:
Forced Degradation Studies Protocol
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][8]
Table 3: General Protocol for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C) | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60-80°C) | To assess degradation in basic conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) for a specified duration | To determine the effect of high temperatures. |
| Photostability | Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2) | To assess sensitivity to light. |
Samples should be taken at various time points and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Data Presentation for Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation.
Table 4: Example of a Stability Data Summary Table
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 | White powder | 100.0 | 0.1 |
| 3 | White powder | 99.8 | 0.2 | |
| 6 | White powder | 99.5 | 0.3 | |
| 12 | White powder | 99.1 | 0.4 | |
| 40°C / 75% RH | 0 | White powder | 100.0 | 0.1 |
| 1 | White powder | 98.5 | 0.8 | |
| 3 | White powder | 97.2 | 1.5 | |
| 6 | Off-white powder | 95.0 | 2.5 |
Conclusion
While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its potential stability challenges can be derived from its chemical structure and general principles of pharmaceutical stability testing. It is a compound that requires careful handling and storage to avoid degradation, particularly from hydrolysis, reduction, and potentially photolysis. For any application in research or drug development, it is crucial to perform dedicated stability studies using a validated stability-indicating method to establish a reliable shelf-life and appropriate storage conditions. The protocols and frameworks outlined in this guide provide a robust starting point for such investigations.
References
- 1. 2-methyl-2-(4-nitrophenyl)propanenitrile | 71825-51-9 [m.chemicalbook.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemscene.com [chemscene.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols for 2-(4-Nitrophenyl)propanenitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-nitrophenyl)propanenitrile as a versatile intermediate in the synthesis of pharmaceutical agents, particularly focusing on its role in the development of kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive nitro group and a nitrile moiety on a phenylpropane scaffold, allows for sequential chemical modifications to generate complex molecular architectures. A primary application of this intermediate is in the synthesis of 2-(4-aminophenyl)propanenitrile, a key precursor for a class of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
Synthetic Applications
The primary synthetic utility of this compound in pharmaceutical synthesis is its conversion to 2-(4-aminophenyl)propanenitrile. This transformation is typically achieved through the reduction of the aromatic nitro group. The resulting aminophenyl derivative serves as a nucleophile in subsequent reactions, most notably in nucleophilic aromatic substitution (SNAr) reactions with heterocyclic electrophiles to construct the core of targeted inhibitors.
Reduction of this compound
The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a common and efficient method for this transformation, offering high chemoselectivity while preserving the nitrile group.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound to 2-(4-aminophenyl)propanenitrile using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanenitrile. The product is often of high purity and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 2-(4-Aminophenyl)propanenitrile | N/A |
| Catalyst | 10% Pd/C | General knowledge |
| Solvent | Ethanol | General knowledge |
| Hydrogen Pressure | 1-4 atm | General knowledge |
| Temperature | Room Temperature | General knowledge |
| Reaction Time | 2-6 hours | General knowledge |
| Yield | >95% | Typical for this reaction |
| Purity | >98% | Typical for this reaction |
Synthesis of PI3K/mTOR Inhibitor Intermediate
The synthesized 2-(4-aminophenyl)propanenitrile can be used in a nucleophilic aromatic substitution reaction with a suitable heterocyclic partner, such as a 4-chloroquinoline derivative, to form a key intermediate for PI3K/mTOR inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a quinoline-based intermediate from 2-(4-aminophenyl)propanenitrile and a generic 4-chloro-3-nitroquinoline. A specific example from the literature involves the methylated analog, 2-(4-aminophenyl)-2-methylpropanenitrile, which provides a good model for this reaction.
Materials:
-
2-(4-Aminophenyl)propanenitrile
-
6-Bromo-4-chloro-3-nitroquinoline (or other suitable 4-chloroquinoline)
-
Isopropanol or other suitable high-boiling solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a reaction flask, add 2-(4-aminophenyl)propanenitrile (1.0 eq) and 6-bromo-4-chloro-3-nitroquinoline (1.0 eq).
-
Solvent Addition: Add isopropanol (10-20 mL per gram of the quinoline derivative).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) under an inert atmosphere. Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent to afford the desired intermediate as a solid. In the case of the methylated analog, a yellow solid was obtained.
Quantitative Data (based on a similar reaction with the methylated analog):
| Parameter | Value |
| Starting Material 1 | 2-(4-Aminophenyl)-2-methylpropanenitrile |
| Starting Material 2 | 6-Bromo-4-chloro-3-nitroquinoline |
| Product | 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Yield | 50% |
| Purity | Not specified, obtained as a solid |
Signaling Pathway and Mechanism of Action
The pharmaceutical agents derived from this compound often target the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow Overview
The overall process of utilizing this compound as a pharmaceutical intermediate for the synthesis of kinase inhibitors can be summarized in the following workflow.
Caption: Synthetic workflow from the starting intermediate to the final API.
Conclusion
This compound is a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward conversion to its amino derivative provides a versatile platform for the construction of complex molecules, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein offer a foundational guide for researchers engaged in the development of novel kinase inhibitors and other therapeutic agents. Careful optimization of reaction conditions will be essential to maximize yields and purity for specific target molecules.
Application Notes and Protocols: The Role of 2-(4-Nitrophenyl)propanenitrile in a Proposed Synthesis of Flurbiprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flurbiprofen, (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its synthesis has been approached through various routes, often commencing with precursors already containing the fluorine atom or the biphenyl moiety. This document explores the potential, albeit not widely documented, role of 2-(4-nitrophenyl)propanenitrile as a starting material for the synthesis of flurbiprofen. This proposed pathway involves a multi-step sequence of reactions to introduce the necessary functional groups and structural features of the final drug molecule. These notes provide a theoretical framework and detailed protocols for researchers interested in exploring alternative synthetic strategies for flurbiprofen and its analogues.
Proposed Synthetic Pathway
The conversion of this compound to flurbiprofen necessitates a sequence of key chemical transformations. The logical progression involves the reduction of the nitro group, introduction of the fluorine atom, formation of the biphenyl system, and finally, hydrolysis of the nitrile to the target carboxylic acid. The following workflow outlines a plausible synthetic route.
Figure 1: Proposed synthetic workflow for the synthesis of Flurbiprofen starting from this compound.
Data Presentation
The following tables summarize the key transformations in the proposed synthesis of flurbiprofen from this compound. The reaction conditions and yields are based on established literature for analogous reactions and should be considered as starting points for optimization.
Table 1: Synthesis of Key Intermediates
| Step | Intermediate Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Theoretical Yield (%) |
| 1 | 2-(4-Aminophenyl)propanenitrile | This compound | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 95-99 |
| 2 | 4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate | 2-(4-Aminophenyl)propanenitrile | NaNO₂, HBF₄ | Water, Ethanol | 0-5 °C | 80-90 |
| 3 | 2-(4-Fluorophenyl)propanenitrile | 4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate | - | - | Thermal Decomposition | 60-70 |
| 4 | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile | 2-(4-Fluorophenyl)propanenitrile | Benzene, NaOH | Water, Benzene | 5-10 °C | 40-50 |
Table 2: Final Synthesis and Hydrolysis
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Theoretical Yield (%) |
| 5 | Flurbiprofen | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile | H₂SO₄, H₂O | Acetic Acid | Reflux, 12h | 85-95 |
Experimental Protocols
The following are detailed protocols for the key steps in the proposed synthesis of flurbiprofen.
Step 1: Reduction of this compound to 2-(4-Aminophenyl)propanenitrile
Objective: To reduce the nitro group of the starting material to an amine.
Materials:
-
This compound (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (Celite)
Protocol:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)propanenitrile.
Step 2 & 3: Synthesis of 2-(4-Fluorophenyl)propanenitrile via Balz-Schiemann Reaction
Objective: To introduce a fluorine atom onto the aromatic ring.
Materials:
-
2-(4-Aminophenyl)propanenitrile (1 equivalent)
-
Sodium nitrite (NaNO₂) (1.1 equivalents)
-
Tetrafluoroboric acid (HBF₄) (48% aqueous solution, 3 equivalents)
-
Water
-
Ethanol
Protocol:
-
Diazotization:
-
Dissolve 2-(4-aminophenyl)propanenitrile in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add tetrafluoroboric acid to the cooled solution while maintaining the temperature.
-
In a separate flask, dissolve sodium nitrite in water and cool to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt precipitate should be observed.
-
-
Fluorination (Balz-Schiemann):
-
Collect the precipitated 4-(1-cyanoethyl)benzenediazonium tetrafluoroborate by filtration and wash with cold ethanol and then cold ether.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.
-
Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The thermal decomposition will yield the desired fluorinated product.
-
Purify the resulting 2-(4-fluorophenyl)propanenitrile by distillation or column chromatography.
-
Step 4: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile via Gomberg-Bachmann Reaction
Objective: To form the biphenyl moiety.
Materials:
-
2-(4-Fluorophenyl)propanenitrile (1 equivalent)
-
Sodium nitrite (NaNO₂) (1.1 equivalents)
-
Hydrochloric acid (HCl)
-
Benzene (in excess)
-
Sodium hydroxide (NaOH) solution
Protocol:
-
Prepare a diazonium salt solution from 2-(4-amino-3-fluorophenyl)propanenitrile (hypothetically formed in a similar manner to step 2, but starting with a precursor that allows for ortho-fluorination, which is a significant synthetic challenge).
-
In a separate vessel, create a two-phase system of benzene and an aqueous sodium hydroxide solution, and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture.
-
Continue stirring at 5-10 °C for several hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the excess benzene by distillation.
-
Purify the residue by column chromatography to isolate 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile.
Step 5: Hydrolysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile to Flurbiprofen
Objective: To convert the nitrile group to a carboxylic acid.
Materials:
-
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile (1 equivalent)
-
Sulfuric acid (H₂SO₄) (concentrated)
-
Water
-
Acetic acid
Protocol:
-
In a round-bottom flask, combine 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile, water, and acetic acid.
-
Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure flurbiprofen.
Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and the evolution of the molecular structure throughout the proposed synthesis.
Figure 2: Structural progression in the proposed synthesis of Flurbiprofen.
Disclaimer: The synthetic pathway and protocols described herein are proposed based on established chemical principles and are intended for research and development purposes. The feasibility and optimization of these reactions would require experimental validation. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Application Notes and Protocols for 2-(4-Nitrophenyl)propanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Nitrophenyl)propanenitrile, a versatile building block in organic chemistry. This document details its role as a precursor in the synthesis of key intermediates for pharmaceuticals and highlights important chemical transformations of its constituent functional groups.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily owing to the reactivity of its two key functional groups: the nitrile and the aromatic nitro group. The nitro group can be readily reduced to an amine, providing a pathway to various pharmacologically active anilines. The nitrile group can undergo hydrolysis, reduction, or reaction with organometallic reagents to yield carboxylic acids, amines, and ketones, respectively. This dual reactivity makes it a strategic starting material for the synthesis of a diverse range of molecular scaffolds.
Key Applications
The primary application of this compound in organic synthesis is its use as a precursor to 2-(4-aminophenyl)propanenitrile. The resulting aminophenyl derivative is a crucial intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and other therapeutic agents.
Synthesis of 2-(4-Aminophenyl)propanenitrile via Nitro Group Reduction
The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation. This reaction is commonly achieved through catalytic hydrogenation, providing a clean and efficient route to 2-(4-aminophenyl)propanenitrile. This amino derivative serves as a key building block in medicinal chemistry. For instance, structurally similar aminophenyl compounds are used as intermediates in the synthesis of PI3K/mTOR inhibitors.[1]
Reaction Scheme:
The resulting 2-(4-aminophenyl)propanenitrile can be further functionalized, for example, through substitution reactions to create more complex molecules.[1]
Experimental Protocols
Protocol for the Reduction of this compound
This protocol describes the reduction of the nitro group of this compound to form 2-(4-aminophenyl)propanenitrile using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Reaction flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture (typically 1-2 atm).[2]
-
Stir the reaction vigorously at room temperature (25-30°C)[2].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanenitrile.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of amino derivatives from their corresponding nitro precursors, based on analogous reactions.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2-(4-Aminophenyl)propanenitrile | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [2] |
| Solvent | Methanol | - |
| Reducing Agent | Hydrogen Gas | [2] |
| Reaction Temperature | 25-30°C | [2] |
| Pressure | 1-2 atm | [2] |
| Typical Yield | High | [2] |
Visualizations
Synthetic Pathway from p-Nitroaniline
The following diagram illustrates a potential synthetic route to a related chloro-nitro compound, which highlights the types of transformations common in the synthesis of nitrophenylpropanenitrile derivatives.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Nitrile Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key nucleophilic substitution and addition reactions at the nitrile group, a versatile functional group in organic synthesis and drug development. The nitrile group's electronic properties make it susceptible to nucleophilic attack, enabling the synthesis of a wide array of functional groups and heterocyclic systems. This document details the mechanisms, applications, and experimental protocols for several named reactions, with a focus on their relevance to pharmaceutical synthesis.
The Pinner Reaction: Synthesis of Imino Esters, Esters, and Amidines
The Pinner reaction is a classic method for the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (Pinner salt). These intermediates are valuable as they can be readily converted to esters, amidines, or orthoesters upon further reaction with water, amines, or excess alcohol, respectively.[1][2] The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the Pinner salt.[3]
Mechanism of the Pinner Reaction
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, such as hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon.[3] Subsequent nucleophilic attack by an alcohol leads to the formation of a protonated imidate, which upon deprotonation and further protonation of the nitrogen, yields the stable Pinner salt.[3]
Caption: Mechanism of the Pinner Reaction.
Quantitative Data for the Pinner Reaction
| Nitrile Substrate | Alcohol | Acid Catalyst | Conditions | Product | Yield (%) | Reference |
| Pentanenitrile | Methanol | HCl (gas) | 0-15 °C, 14 h | Methyl pentanimidate hydrochloride | High | [3] |
| Various Nitriles | Ethanol | Ethanolic HCl (36% w/w) | 40 °C, 6 h | Corresponding Amidine (after NH₃ workup) | Not specified | [2] |
Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Salt)
This protocol is adapted from BenchChem's technical guide.[3]
Materials:
-
Pentanenitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous reaction vessel with a stirrer and gas inlet/outlet
-
Nitrogen gas supply
Procedure:
-
Charge the anhydrous reaction vessel with pentanenitrile and anhydrous methanol (1.0 equivalent relative to the nitrile).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution.
-
After the introduction of HCl gas, apply a nitrogen pressure of 1.5 to 2.0 kg/cm ² to the vessel.
-
Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.
-
Add an additional portion of anhydrous methanol (0.55 equivalents relative to the nitrile) to the reaction mixture and stir for another 60 minutes.
-
The resulting product is the semi-solid methyl pentanimidate hydrochloride.
The Ritter Reaction: Synthesis of N-Alkyl Amides
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, in the presence of a strong acid.[4][5] This reaction is particularly useful for preparing sterically hindered amides.[6]
Mechanism of the Ritter Reaction
The reaction is initiated by the formation of a stable carbocation from the alcohol or alkene in the presence of a strong acid. The lone pair of electrons on the nitrile nitrogen then attacks the carbocation, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-alkyl amide.[4][5]
Caption: Mechanism of the Ritter Reaction.
Quantitative Data for the Ritter Reaction
| Carbocation Precursor | Nitrile | Acid | Conditions | Product | Yield (%) | Reference |
| Tertiary Alcohols | Chloroacetonitrile | Not specified | Not specified | N-Chloroacetyl-tert-alkylamines | Efficient | [7] |
| Alkenes/Alcohols | Various Nitriles | H₂SO₄ | Not specified | N-Substituted Amides | Good | [8] |
| Esters | Various Nitriles | Fe(ClO₄)₃·H₂O | 80°C, 5-8 h | Amides | Good | [9] |
Experimental Protocol: Synthesis of N-tert-Butylacetamide
This is a general representative protocol for a Ritter reaction.
Materials:
-
tert-Butanol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add acetonitrile.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
To the cold, stirred mixture, add tert-butanol dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-tert-butylacetamide.
-
The product can be further purified by recrystallization or distillation.
The Blaise Reaction: Synthesis of β-Ketoesters and β-Enamino Esters
The Blaise reaction is a powerful tool for the synthesis of β-ketoesters or β-enamino esters from the reaction of a nitrile with an α-haloester in the presence of zinc metal.[10][11] The outcome of the reaction is dependent on the work-up conditions.[12]
Mechanism of the Blaise Reaction
The reaction involves the formation of an organozinc intermediate from the α-haloester and zinc. This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a metalloimine intermediate. Hydrolysis of this intermediate under acidic conditions yields a β-ketoester, while a basic work-up provides a β-enamino ester.[10][11]
Caption: Mechanism of the Blaise Reaction.
The Kishi Modification for Improved Yields
The original Blaise reaction often suffered from low yields. An improved procedure developed by Hannick and Kishi involves the use of activated zinc, tetrahydrofuran (THF) as the solvent, and the slow addition of the α-haloester. This modification significantly enhances the reaction yield.[3][13]
Quantitative Data for the Blaise Reaction (Kishi Modification)
| Nitrile | α-Bromo Ester | Conditions | Product (after acidic workup) | Yield (%) | Reference |
| Aliphatic/Aromatic Nitriles | 3-5 eq. | Activated Zn, refluxing THF, slow addition | β-Keto esters | Substantially improved | [13] |
Experimental Protocol: Improved Blaise Reaction (Kishi Protocol)
This protocol is adapted from the procedure described by Hannick and Kishi.[3][13]
Materials:
-
Nitrile
-
α-Bromo ester
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
50% aqueous Potassium Carbonate (K₂CO₃) solution (for β-enamino ester)
-
1 M aqueous Hydrochloric Acid (HCl) (for β-keto ester)
-
Reaction vessel with a reflux condenser, dropping funnel, and stirrer
-
Nitrogen atmosphere
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere.
-
To the flask, add activated zinc dust and the nitrile in anhydrous THF.
-
Heat the mixture to reflux.
-
Slowly add a solution of the α-bromo ester (3-5 equivalents) in anhydrous THF to the refluxing mixture over a period of 30-60 minutes using the dropping funnel.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
For β-enamino ester isolation:
-
Dilute the reaction mixture with THF to a total volume of 3 mL for each mmol of α-haloester used.
-
Add 1/3 mL of 50% aqueous K₂CO₃ solution per mmol of α-haloester with vigorous stirring.
-
Stir rapidly for 30 minutes to ensure clean layer separation.
-
Separate the organic layer, dry it over an appropriate drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
For β-keto ester isolation:
-
Follow the dilution step as for the β-enamino ester.
-
Treat the organic phase with 1 M aqueous HCl at room temperature for 30 minutes.
-
Separate the organic layer, wash with brine, dry over a suitable drying agent, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
Nucleophilic reactions at the nitrile group are instrumental in the synthesis of numerous pharmaceutical agents. The nitrile group serves as a key synthon for introducing various functionalities, including amines, carboxylic acids, and heterocyclic motifs, which are prevalent in drug molecules.[14]
Synthesis of Venlafaxine
The antidepressant venlafaxine is synthesized via a key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This intermediate is prepared through a base-catalyzed nucleophilic addition of the carbanion of p-methoxyphenylacetonitrile to cyclohexanone.[12][15] The nitrile group is subsequently reduced to a primary amine in a later step of the synthesis.
Caption: Key steps in the synthesis of Venlafaxine.
Synthesis of Anastrozole and Letrozole
The non-steroidal aromatase inhibitors anastrozole and letrozole, used in the treatment of breast cancer, feature nitrile groups that are introduced via nucleophilic substitution reactions. In the synthesis of anastrozole, a key step involves the cyanation of 3,5-bis(bromomethyl)toluene using potassium cyanide.[6][16]
Nitriles as Covalent Inhibitors
In modern drug design, the nitrile group can act as an electrophilic "warhead" to form a reversible covalent bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme.[4][5] This strategy has been successfully employed in the development of drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin for the treatment of type 2 diabetes.[5] The nucleophilic attack of the catalytic serine residue on the nitrile carbon forms a stable, yet reversible, thioimidate or imidate adduct, leading to potent enzyme inhibition.
Caption: Reversible covalent inhibition by a nitrile-containing drug.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors. (2023) | Vinícius Bonatto | 29 Citations [scispace.com]
- 2. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 3. Blaise Reaction [organic-chemistry.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Blaise reaction - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 16. Anastrozole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Reactions Involving 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key chemical transformations involving 2-(4-Nitrophenyl)propanenitrile. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutically active molecules. The protocols outlined below cover its synthesis via alkylation, its reduction to the corresponding aniline derivative, and its hydrolysis to a carboxylic acid.
Core Reactions and Applications
This compound is a valuable building block due to the presence of three key functional groups: the nitrile, the nitro group, and an acidic α-hydrogen. These sites allow for a variety of chemical modifications, making it a precursor for a range of derivatives with potential biological activity. The primary applications of this compound and its derivatives are in the field of medicinal chemistry, where they can be used as intermediates in the synthesis of enzyme inhibitors and other therapeutic agents. For instance, derivatives of 2-(4-aminophenyl)propanenitrile are key intermediates in the synthesis of PI3K/mTOR inhibitors, which are crucial targets in cancer therapy.[1]
Experimental Protocols
Synthesis of this compound via Alkylation
This protocol describes the synthesis of this compound by the alkylation of p-Nitrophenylacetonitrile with an ethyl halide. The reaction proceeds via the deprotonation of the acidic α-hydrogen of the nitrile, followed by nucleophilic attack on the ethyl halide.
Reaction Scheme:
Materials:
-
p-Nitrophenylacetonitrile
-
Ethyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure: [2]
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile (as a proxy for p-nitrophenylacetonitrile due to lack of a specific protocol for the latter), and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.
-
Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2 hours.
-
Increase the temperature to 40°C and stir for an additional 30 minutes.
-
Cool the reaction mixture to 25°C.
-
Add 750 ml of water and 100 ml of benzene to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with 200 ml of benzene.
-
Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | p-Nitrophenylacetonitrile | |
| Alkylating Agent | Ethyl bromide | [2] |
| Base | 50% aq. NaOH | [2] |
| Catalyst | Benzyltriethylammonium chloride | [2] |
| Temperature | 28-40°C | [2] |
| Reaction Time | ~4 hours | [2] |
| Yield | 78-84% (for 2-phenylbutyronitrile) | [2] |
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via phase-transfer catalyzed alkylation.
Reduction of this compound to 2-(4-Aminophenyl)propanamine
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This transformation is a critical step in the synthesis of many pharmaceutical intermediates.
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO2)
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filter aid
Procedure (General):
-
In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add the catalyst (10% Pd/C or PtO2) to the solution (typically 5-10% by weight of the substrate).
-
Place the flask in the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | |
| Catalyst | 10% Pd/C or PtO2 | [3] |
| Solvent | Ethanol or Ethyl Acetate | [4] |
| Hydrogen Pressure | 1-4 atm | [3] |
| Temperature | Room Temperature | |
| Reaction Time | Varies (monitor by H2 uptake) | |
| Yield | Typically high (>90%) |
Workflow for the Reduction of this compound
Caption: Catalytic hydrogenation of this compound to the corresponding amine.
Hydrolysis of this compound to 2-(4-Nitrophenyl)propanoic Acid
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This reaction is useful for introducing a carboxylic acid moiety, which is a common functional group in many drug molecules.
Reaction Scheme (Acid Hydrolysis):
Materials (Acid Hydrolysis):
-
This compound
-
Dilute hydrochloric acid or sulfuric acid
-
Standard laboratory glassware for reflux
Procedure (Acid Hydrolysis): [1]
-
In a round-bottom flask, combine this compound and a dilute aqueous solution of a strong acid (e.g., 6M HCl).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Continue heating under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. Otherwise, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | |
| Reagent | Dilute HCl or H2SO4 | [1] |
| Condition | Reflux | [1] |
| Reaction Time | Several hours | [1] |
| Yield | Varies |
Workflow for the Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound to the carboxylic acid.
Signaling Pathway and Drug Development Applications
Derivatives of this compound, particularly the aminophenyl analogs, are of significant interest in drug discovery. As mentioned, they are key precursors to PI3K/mTOR inhibitors. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by inhibitors derived from 2-(4-aminophenyl)propanamine.
The development of small molecule inhibitors that can target key nodes in this pathway, such as PI3K and mTOR, is a major focus of modern oncology research. The chemical scaffold provided by 2-(4-aminophenyl)propanamine allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against these kinases. The synthetic accessibility and the potential for chemical diversification make this compound a valuable starting material for such drug discovery programs.
References
Application Notes and Protocols for the Analytical Characterization of 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(4-Nitrophenyl)propanenitrile. This compound serves as a crucial intermediate in various synthetic pathways, making its thorough characterization essential for quality control and developmental research. The following sections detail the methodologies for spectroscopic and chromatographic techniques to ensure structural confirmation and purity assessment.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, and the methyl protons. The aromatic protons on the para-substituted benzene ring will likely appear as two distinct doublets. The methine proton will be a quartet due to coupling with the adjacent methyl group, and the methyl protons will appear as a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will correspond to the nitrile carbon, the aromatic carbons (with and without proton attachment), the methine carbon, and the methyl carbon.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | ~ 8.2 (2H) | Doublet |
| ~ 7.5 (2H) | Doublet | |
| ~ 4.0 (1H) | Quartet | |
| ~ 1.7 (3H) | Doublet | |
| ¹³C | ~ 148 | Singlet |
| ~ 135 | Singlet | |
| ~ 128 | Doublet | |
| ~ 124 | Doublet | |
| ~ 118 | Singlet | |
| ~ 30 | Doublet | |
| ~ 20 | Quartet |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters (Example for 100 MHz):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The spectrum will show absorption bands corresponding to the nitrile, nitro, and aromatic functionalities.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 2250 | C≡N | Stretching |
| ~ 1520 | NO₂ | Asymmetric Stretching |
| ~ 1350 | NO₂ | Symmetric Stretching |
| ~ 1600, 1475 | C=C | Aromatic Ring Stretching |
| ~ 3100-3000 | C-H | Aromatic Stretching |
| ~ 3000-2850 | C-H | Aliphatic Stretching |
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
An FTIR spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
FTIR Acquisition:
-
Collect a background spectrum before running the sample.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 2.
FTIR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₉H₈N₂O₂ = 176.17 g/mol ).
Table 3: Expected Mass Spectral Data for this compound
| m/z | Interpretation |
| 176 | Molecular Ion [M]⁺ |
| 161 | [M - CH₃]⁺ |
| 130 | [M - NO₂]⁺ |
| 103 | [C₇H₅N]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
GC-MS Parameters (Example):
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injector.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron multiplier.
Data Processing:
-
The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
GC-MS Experimental Workflow
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in reaction mixtures or as a final product. A reverse-phase HPLC method is generally suitable for this type of compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively resolved from non-polar and highly polar impurities using a C18 column. The mobile phase, typically a mixture of acetonitrile and water, allows for the elution of the analyte.
Table 4: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Experimental Protocol: HPLC Purity Determination
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 60:40 v/v for an isocratic method).
-
Degas the mobile phase using sonication or vacuum filtration.
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (acetonitrile), followed by the standard solution and then the sample solution.
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Purity is calculated using the area percent method. The retention time of the sample peak should match that of the reference standard.
HPLC Analysis Workflow
Application Notes and Protocols: 2-(4-Nitrophenyl)propanenitrile in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(4-Nitrophenyl)propanenitrile and its derivatives in material science, with a focus on polymer science and nonlinear optics. While direct experimental data for this compound in these specific applications is limited in publicly available literature, this document outlines detailed protocols and potential properties based on closely related nitrophenyl compounds.
Section 1: Application in Polymer Science
The incorporation of nitrophenyl moieties into polymer structures can significantly influence their thermal and optical properties. The electron-withdrawing nature of the nitro group can enhance polymer rigidity and thermal stability.
Conceptual Application: Synthesis of Poly(2-(4-nitrophenyl)acrylonitrile-co-Methyl Methacrylate)
Based on the known reactivity of similar vinyl monomers, a derivative of this compound, namely 2-(4-nitrophenyl)acrylonitrile, could be synthesized and subsequently copolymerized with common monomers like methyl methacrylate (MMA) to create novel polymers with tailored properties.
Data Presentation: Thermal Properties of Nitrophenyl-Containing Polymers
The following table summarizes the thermal properties of a homopolymer and copolymers of a related monomer, 4-nitrophenyl methacrylate (NPMA), which can serve as a predictive reference for polymers containing the this compound moiety.[1][2]
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (°C) |
| Poly(NPMA) | 195 | 190 |
| Poly(NPMA-co-MMA) | 175 | 211 |
| Poly(NPMA-co-Styrene) | 123 | 140 |
Data adapted from studies on 4-nitrophenyl methacrylate (NPMA).[1]
Experimental Protocol: Free Radical Copolymerization
This protocol is adapted from the synthesis of copolymers of 4-nitrophenyl methacrylate.[1]
Objective: To synthesize a copolymer of a conceptual monomer, 2-(4-nitrophenyl)acrylonitrile, with methyl methacrylate (MMA) via free radical polymerization.
Materials:
-
2-(4-nitrophenyl)acrylonitrile (conceptual monomer)
-
Methyl methacrylate (MMA), purified
-
Azobisisobutyronitrile (AIBN) as initiator
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of 2-(4-nitrophenyl)acrylonitrile and MMA in anhydrous DMF.
-
Add AIBN (typically 0.1 mol% with respect to the total monomer concentration).
-
Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the flask and immerse it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours with constant stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the resulting copolymer.[3][4]
Experimental Workflow Diagram
Section 2: Application in Nonlinear Optics
Organic molecules with strong electron donor and acceptor groups, such as nitrophenyl derivatives, are known to exhibit significant second-order nonlinear optical (NLO) properties.[5] These materials are crucial for applications like frequency doubling and electro-optic modulation. This compound, with its electron-withdrawing nitro and nitrile groups, is a promising candidate for NLO applications.
Conceptual Application: Second-Harmonic Generation (SHG)
The NLO properties of this compound can be investigated by measuring its second-harmonic generation (SHG) efficiency. This involves irradiating a sample with a high-intensity laser and detecting the light emitted at twice the incident frequency.
Data Presentation: NLO Properties of a Related Nitrophenyl Compound
The following table presents the molecular hyperpolarizability (β) of a structurally similar compound, N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN), which provides a benchmark for the potential NLO response of this compound.
| Compound | Molecular Dipole Moment (μ) (Debye) | β (10-30 esu) |
| NPAN | 8.1 | 23 |
Data for N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN) at 1.06 µm.[5]
Experimental Protocol: Powder SHG Measurement
This protocol is based on the Kurtz-Perry powder technique, a standard method for screening NLO materials.
Objective: To determine the relative SHG efficiency of this compound powder.
Materials:
-
Crystalline powder of this compound
-
Reference material with known SHG efficiency (e.g., KDP or urea)
-
Nd:YAG laser (1064 nm)
-
Sample holder
-
Photomultiplier tube (PMT) detector
-
Optical filters (to block the fundamental wavelength and pass the second harmonic at 532 nm)
-
Oscilloscope
Procedure:
-
Prepare a powder sample of this compound with a consistent particle size.
-
Place the sample in the holder.
-
Direct the unfocused beam of the Nd:YAG laser onto the sample.
-
Position the PMT to detect the scattered light from the sample.
-
Place the optical filters in front of the PMT to isolate the 532 nm SHG signal.
-
Record the intensity of the SHG signal using the oscilloscope.
-
Replace the sample with the reference material and repeat the measurement under identical conditions.
-
The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to that of the reference.
Signaling Pathway Diagram: SHG Measurement Setup
Disclaimer: The experimental protocols and potential applications described herein are based on the properties of chemically similar compounds and are intended as a guide for research and development. Specific experimental conditions may require optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Nitrophenyl)propanenitrile. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following alkylation routes from 4-nitrophenylacetonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., NaH, sodium tert-butoxide) may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The temperature may be too low for the deprotonation of 4-nitrophenylacetonitrile or for the subsequent alkylation. 3. Poor Quality Starting Materials: Impurities in 4-nitrophenylacetonitrile or the alkylating agent can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a fresh, unopened container of the base or test the activity of the current batch. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For instance, if using NaH in DMF, the initial deprotonation can be performed at 0°C, followed by warming to room temperature for the alkylation. 3. Purify starting materials before use. 4-nitrophenylacetonitrile can be recrystallized. 4. Extend the reaction time and monitor the progress by TLC or other analytical methods. |
| Formation of Multiple Byproducts | 1. Over-alkylation: The product, this compound, can be deprotonated and react with another molecule of the alkylating agent. 2. Side reactions of the base: Strong bases can react with the solvent or the alkylating agent. For example, sodium hydride can deprotonate DMF. 3. Elimination reactions: If using a secondary or bulky alkylating agent, elimination reactions can compete with substitution. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. 2. Choose a non-reactive solvent for the chosen base. For example, THF is a good alternative to DMF when using NaH. 3. Use a primary alkylating agent whenever possible. If a secondary halide is necessary, consider using a less hindered base. |
| Difficulty in Product Purification | 1. Co-elution with starting material: The product and starting material may have similar polarities, making separation by column chromatography challenging. 2. Oily product: The product may not crystallize easily, making isolation difficult. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the nitrile to a carboxylic acid for easier purification, followed by conversion back to the nitrile if needed. 2. Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If the product remains an oil, purification by column chromatography is the best option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the alkylation of 4-nitrophenylacetonitrile with an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Q2: Which base is most effective for the deprotonation of 4-nitrophenylacetonitrile?
A2: Strong bases like sodium hydride (NaH) or sodium tert-butoxide are commonly used to achieve efficient deprotonation of the acidic benzylic proton of 4-nitrophenylacetonitrile. The choice of base can influence the reaction yield and side product formation.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the specific reaction conditions. With optimized conditions, yields of around 79% have been reported.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (4-nitrophenylacetonitrile) and the appearance of a new, less polar product spot indicate the progress of the reaction.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[2] Recrystallization from a suitable solvent, such as methanol, can also be an effective purification method if the product is a solid.[3]
Experimental Protocols
Protocol 1: Alkylation of 4-Nitrophenylacetonitrile with Iodomethane
This protocol is adapted from a similar procedure for the synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile.[4]
Materials:
-
4-Nitrophenylacetonitrile
-
Iodomethane
-
Sodium tert-butoxide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium tert-butoxide (1.1 equivalents) in DMF at 0°C, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in DMF.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add iodomethane (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Data Summary
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-Nitrophenylacetonitrile | Iodomethane, Sodium tert-butoxide | DMF | 0°C to RT | 12 h | - | [4] |
| 4-Nitrophenylacetonitrile | Diethyl malonate, NaH | DMF | 0°C to RT | 12 h | 67% | [2] |
| 4-Nitrophenylacetonitrile | Diethyl malonate, K₂CO₃ | DMF | RT | 12 h | 64% | [2] |
| 2-(phenylsulfanyl)propanenitrile | Nitrobenzene, Sodium hydroxide | DMSO | Ambient | 1 h | 79% | [1] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Relationship between reaction parameters and final product yield.
References
Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Nitrophenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these could include 4-nitrotoluene, oxidizing or reducing agents, and positional isomers.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is the appearance of pure this compound?
A3: Pure this compound is typically a light yellow to yellow crystalline solid.[1] A significant deviation from this appearance may indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system with a lower boiling point.- Consider a preliminary purification step like a solvent wash or column chromatography to remove significant impurities. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is not initiated. | - Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of pure this compound if available. |
| Poor recovery of the purified product | The compound is too soluble in the cold recrystallization solvent, or too much solvent was used initially. | - Ensure the solution is cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- When washing the crystals, use a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization | Colored impurities are present that are not effectively removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | The solvent system (mobile phase) does not have the optimal polarity. | - Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), if the compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of a non-polar solvent like hexane). If it is eluting too slowly, increase the polarity (e.g., increase the proportion of a more polar solvent like ethyl acetate).- Perform small-scale analytical thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column. |
| The compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the mobile phase during the elution process (gradient elution). |
| Cracking or channeling of the stationary phase | The column was not packed properly. | - Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. Applying gentle pressure can help create a more homogenous column bed. |
| Broad or tailing peaks of the collected fractions | The column is overloaded, or there are interactions between the compound and the stationary phase. | - Use a larger column or reduce the amount of crude material loaded.- Adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape. |
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (before) | Typical Purity (after) | Typical Recovery Yield | Notes |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | 70-85% | Effective for removing small amounts of impurities. Yield can be lower if the compound has significant solubility in the cold solvent. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 70-90% | >99% | 60-80% | Highly effective for separating compounds with different polarities. Yield may be reduced due to irreversible adsorption on the column or the collection of mixed fractions. |
Experimental Protocols
Recrystallization using Ethanol/Water
This protocol is based on methods used for similar aromatic nitriles.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio). The polarity can be gradually increased to elute the desired compound.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-nitrophenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic route involves a two-step process. The first step is the nitration of phenylacetonitrile to produce p-nitrophenylacetonitrile.[1][2][3] This is followed by the alkylation of p-nitrophenylacetonitrile at the α-carbon using a methylating agent, such as methyl iodide, in the presence of a base.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: Common byproducts can originate from both the nitration and alkylation steps. These may include:
-
Isomeric Impurities: 2-(2-Nitrophenyl)propanenitrile (the ortho-isomer) is a common impurity that arises if the starting material, p-nitrophenylacetonitrile, is not sufficiently pure from its own synthesis.[2]
-
Unreacted Starting Material: Residual p-nitrophenylacetonitrile may be present if the alkylation reaction does not go to completion.
-
Over-alkylation Products: The formation of 2,2-dimethyl-2-(4-nitrophenyl)acetonitrile can occur if the reaction conditions favor multiple alkylations.
-
Hydrolysis Products: 2-(4-Nitrophenyl)propanamide and 2-(4-nitrophenyl)propanoic acid can form due to the hydrolysis of the nitrile group during the reaction or aqueous work-up.
-
Polymeric Materials: The formation of oily, polymeric byproducts has been observed, particularly during the nitration step to prepare the precursor.[2]
Q3: How can I minimize the formation of the ortho-isomer byproduct?
A3: The presence of the ortho-isomer is primarily due to the nitration of phenylacetonitrile. To minimize its formation, it is crucial to use highly purified p-nitrophenylacetonitrile as the starting material for the alkylation step. Purification of p-nitrophenylacetonitrile can be achieved by recrystallization, typically from ethanol-water mixtures.[1][2]
Q4: What reaction conditions can lead to the hydrolysis of the nitrile group?
A4: The nitrile group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures. During the synthesis and work-up, it is important to control the pH and temperature to minimize the formation of the corresponding amide and carboxylic acid byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure the reaction is stirred for the recommended duration and at the appropriate temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature. | - For the alkylation step, maintain the recommended temperature to ensure complete reaction without promoting side reactions. | |
| Loss of product during work-up. | - When quenching the reaction or performing extractions, ensure the pH is controlled to prevent hydrolysis. - Use cold solvents for washing the product to minimize dissolution. | |
| Presence of an unexpected spot on TLC with a similar Rf to the product | Isomeric impurity (ortho-isomer). | - Confirm the identity of the impurity using spectroscopic methods (e.g., NMR, MS). - Purify the product using column chromatography or recrystallization. - Ensure the purity of the starting p-nitrophenylacetonitrile.[2] |
| Product is an oil or fails to crystallize | Presence of oily, polymeric byproducts. | - Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - The formation of these byproducts is often associated with the nitration of the precursor; ensure high-purity starting materials are used.[2] |
| Presence of a more polar byproduct on TLC | Hydrolysis of the nitrile group to the amide or carboxylic acid. | - Avoid prolonged exposure to strong acids or bases during the reaction and work-up. - Use anhydrous solvents and reagents for the alkylation step. - An acidic or basic wash during the work-up can help remove these impurities. |
Experimental Protocol: Alkylation of p-Nitrophenylacetonitrile
This protocol is a representative method for the synthesis of this compound.
Materials:
-
p-Nitrophenylacetonitrile
-
Methyl iodide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Nitrophenyl)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenyl)propanenitrile. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the C-alkylation of p-nitrophenylacetonitrile with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base. An alternative, though less common, approach involves the reaction of nitrobenzene with 2-chloropropionitrile.
Q2: Why is my reaction yield for the methylation of p-nitrophenylacetonitrile consistently low?
A2: Low yields can stem from several factors. Common culprits include the choice of an inappropriate base or solvent, the presence of water in the reaction mixture, suboptimal reaction temperature, or the formation of side products. Inadequate mixing in heterogeneous reaction mixtures can also significantly hinder the reaction rate.[1]
Q3: What are the major side products I should be aware of during the synthesis of this compound?
A3: The primary side products of concern are the O-alkylated isomer and the dialkylated product, 2-methyl-2-(4-nitrophenyl)propanenitrile. The formation of these byproducts is highly dependent on the reaction conditions, particularly the base and solvent system used. Additionally, if preparing the starting material, p-nitrophenylacetonitrile, by nitration of phenylacetonitrile, ortho- and meta-nitro isomers can be significant impurities.[2]
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying the final product is recrystallization.[2] The choice of solvent is critical for successful recrystallization. A solvent should be selected in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvent systems for recrystallization of organic compounds include ethanol-water mixtures, hexane/acetone, and hexane/ethyl acetate.[3][4] For highly impure samples, column chromatography may be necessary.[5][6]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?
A5: Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method can lead to faster reaction rates, higher yields, fewer byproducts, and the use of milder reaction conditions and less expensive bases like sodium hydroxide.[7][8][9][10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the alkylation of p-nitrophenylacetonitrile.
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Base: The base may have degraded due to improper storage or handling.
-
Presence of Water: Many strong bases are quenched by water, and the reaction is sensitive to moisture.[1]
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[1]
-
Poor Mixing: In a biphasic system without a phase-transfer catalyst, inefficient stirring will limit the reaction to the interface of the two layers.[1]
Solutions:
-
Use a freshly opened or properly stored base.
-
Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
-
For heterogeneous mixtures, ensure vigorous stirring to maximize the interfacial area.
-
Consider employing a phase-transfer catalyst to improve the transport of the base into the organic phase.
Issue 2: Formation of Significant Amounts of Byproducts
Possible Causes:
-
O-alkylation: The use of certain solvent and base combinations can favor the formation of the O-alkylated isomer.
-
Dialkylation: A strong excess of the alkylating agent or a highly reactive base can lead to the formation of the dialkylated product.
-
Isomeric Impurities: If the starting p-nitrophenylacetonitrile was synthesized via nitration, it might contain ortho- and meta-isomers which will also undergo alkylation.[2]
Solutions:
-
To minimize O-alkylation: The choice of a less polar, aprotic solvent can favor C-alkylation.
-
To minimize dialkylation: Use a stoichiometric amount or a slight excess of the methylating agent. The slow addition of the alkylating agent can also help.
-
To address isomeric impurities: Purify the starting p-nitrophenylacetonitrile by recrystallization before use. A reported method uses an ethanol-water mixture to obtain high purity p-nitrophenylacetonitrile.[2]
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solvent is not suitable or if the cooling is too rapid.
-
Co-crystallization of Impurities: If the byproducts have similar solubility profiles to the desired product, they may co-crystallize.
-
Emulsion Formation During Workup: The reaction mixture may form a stable emulsion during aqueous extraction, making phase separation difficult.
Solutions:
-
For "oiling out": Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair for recrystallization can also be beneficial.[4]
-
For co-crystallization: A second recrystallization with a different solvent system may be necessary. Alternatively, column chromatography can be employed for separation.
-
To break emulsions: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion.
Data Presentation
Table 1: Influence of Reaction Parameters on the Alkylation of Nitrophenylacetonitriles
| Parameter | Condition | Expected Outcome on Yield of this compound | Potential Issues |
| Base | Strong, non-nucleophilic bases (e.g., NaH) | Generally high yields | Require anhydrous conditions; can promote dialkylation. |
| Weaker, solid bases (e.g., K₂CO₃) | Moderate to good yields, often requires higher temperatures. | Incomplete reaction if not finely powdered or well-stirred.[3] | |
| Aqueous hydroxides (e.g., NaOH) with PTC | Good to excellent yields under mild conditions. | Requires an effective phase-transfer catalyst. | |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Generally good yields as they dissolve the reactants well. | Can be difficult to remove during workup. |
| Ethereal (e.g., THF) | Often used with strong bases like NaH. | Requires strictly anhydrous conditions. | |
| Biphasic (e.g., Toluene/Water) with PTC | High yields with easy workup. | Requires vigorous stirring and an efficient PTC. | |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate. | Can lead to increased byproduct formation. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) | Significantly improves reaction rate and yield in biphasic systems. | Catalyst needs to be separated from the product. |
Table 2: Comparison of Synthesis Methods for p-Nitrophenylacetonitrile (Precursor)
| Method | Nitrating Agent | Yield of p-isomer | Key Advantages | Key Disadvantages | Reference |
| Direct Nitration | Mixed Acid (HNO₃/H₂SO₄) | ~49% | Simple procedure. | Low selectivity, difficult separation of isomers. | [2] |
| Directional Nitration | HNO₃/Polyphosphoric Acid | ~65% | Higher selectivity for the para-isomer. | Requires handling of viscous polyphosphoric acid. | [2] |
| Directional Nitration | HNO₃/H₃PO₄/H₂SO₄ | ~70.5% | High yield and selectivity. | Requires careful control of temperature and reagent addition. | [12] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
p-Nitrophenylacetonitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Dissolve p-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol-water).
Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
Materials:
-
p-Nitrophenylacetonitrile
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenylacetonitrile (1.0 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Add the sodium hydroxide solution to the reaction mixture.
-
With vigorous stirring, add methyl iodide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound using phase-transfer catalysis.
References
- 1. mt.com [mt.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 6. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. iajpr.com [iajpr.com]
- 9. biomedres.us [biomedres.us]
- 10. phasetransfer.com [phasetransfer.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions During Nitration for Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during nitration for synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for safely and effectively conducting nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic nitration reactions?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway.[1] A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated exceeds the system's heat removal capacity.[2] This can result in a rapid increase in temperature and pressure, potentially leading to explosions, fires, and the release of toxic gases like nitrogen oxides.[1] Additionally, the nitrating agents, such as mixtures of nitric and sulfuric acid, are highly corrosive and can cause severe chemical burns.[3]
Q2: Why is a mixture of nitric acid and sulfuric acid (mixed acid) commonly used for nitration?
A2: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] The nitronium ion is the active species responsible for attacking the aromatic ring in electrophilic aromatic substitution.[1] This "mixed acid" system allows for a much faster and more efficient reaction compared to using nitric acid alone.
Q3: How does reaction temperature affect the outcome of a nitration reaction?
A3: Reaction temperature is a critical parameter in nitration. Lowering the reaction temperature is the most effective method to control the exothermic nature of the reaction and improve selectivity for mono-nitration.[4] Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as over-nitration (di- or tri-nitration), oxidation of the substrate or product, and decomposition of the nitrating agent.[5][6] This can result in a lower yield of the desired product and the formation of impurities.[5]
Q4: What is the purpose of pouring the reaction mixture over ice upon completion?
A4: Pouring the reaction mixture over ice serves two primary purposes. First, it quenches the reaction by rapidly cooling the mixture and diluting the strong acids.[1] Second, it often induces the precipitation of the solid nitrated product, which is typically less soluble in the cold aqueous solution, facilitating its isolation.[1][5]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds the rate of heat removal.[4] 2. Insufficient cooling capacity for the reaction scale.[2] 3. Too rapid addition of the nitrating agent.[1][2] 4. Inadequate stirring leading to localized "hot spots".[2] | IMMEDIATE ACTION: 1. Cease addition of all reagents.[2] 2. Apply maximum cooling (e.g., immerse the flask in a larger ice-salt bath).[2][5] 3. If the reaction is uncontrollable, evacuate the area and follow laboratory emergency procedures.[5] PREVENTION: 1. Ensure adequate cooling is in place before starting. 2. Add the nitrating agent slowly and dropwise.[5] 3. Maintain vigorous and efficient stirring.[5] |
| Low or No Yield of Desired Product | 1. Reaction temperature is too low, resulting in a very slow reaction rate.[4] 2. Insufficiently strong nitrating agent for the substrate.[4] 3. Incomplete reaction due to insufficient reaction time.[5] 4. Decomposition of starting material or product. | 1. Cautiously and incrementally increase the reaction temperature while carefully monitoring.[4] 2. Consider using a stronger nitrating system (e.g., increasing the concentration of sulfuric acid).[4] 3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) to determine the optimal reaction time.[1] 4. Ensure strict temperature control to minimize decomposition.[5] |
| Formation of Multiple Products (Over-nitration) | 1. Reaction temperature is too high.[6] 2. Excessive amount of nitrating agent used.[6] 3. Prolonged reaction time.[6] | 1. Lower the reaction temperature.[6] 2. Use a stoichiometric or slight excess of the nitrating agent.[6] 3. Monitor the reaction closely and stop it once the desired mono-nitrated product is formed.[6] |
| Reaction Mixture Turns Dark Brown or Black | 1. Oxidation of the substrate or product.[5] 2. Decomposition of the starting material or nitrating agent at elevated temperatures.[4] | 1. Immediately lower the reaction temperature.[4] 2. Ensure a slow and controlled rate of addition of the nitrating agent.[4] 3. Consult literature for the stability of your specific substrate under the reaction conditions. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for controlling exothermic nitration reactions. Note that optimal conditions can vary significantly based on the specific substrate and desired product.
| Parameter | Typical Range/Value | Rationale & Considerations |
| Reaction Temperature | -10°C to 10°C | Maintaining a low temperature is critical to control the exotherm and minimize side reactions. An ice bath (0°C) or an ice-salt bath (<0°C) is commonly recommended.[4][5] |
| Ratio of H₂SO₄ to HNO₃ (in mixed acid) | 1:1 to 2:1 (v/v) | The ratio can be adjusted to control the concentration of the active nitronium ion. A higher proportion of sulfuric acid increases the nitrating strength.[5] |
| Rate of Addition of Nitrating Agent | Slow, dropwise | This ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes and potential runaway reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Aromatic Compound
Caution: This procedure is a general guideline and should be adapted based on a thorough literature review and risk assessment for the specific substrate being used. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Aromatic substrate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid): a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C.[5] c. Slowly, and with constant stirring, add the calculated volume of concentrated nitric acid dropwise to the cold sulfuric acid.[5] d. Allow the nitrating mixture to remain in the ice bath until it is to be used.
-
Reaction Setup: a. In a separate reaction flask equipped with a magnetic stir bar, dissolve the aromatic substrate in a suitable solvent (if necessary) or use it neat. b. Place the reaction flask in an ice-salt bath and cool the contents to the desired reaction temperature (e.g., 0-5°C).[1] c. Use a thermometer to continuously monitor the internal temperature of the reaction mixture.[5]
-
Nitration Reaction: a. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate.[5] b. Maintain the internal reaction temperature within the desired range throughout the addition by adjusting the addition rate and ensuring efficient cooling.[5] c. After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by TLC or another suitable method.[5]
-
Work-up: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A precipitate of the crude product may form.[5] b. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. c. If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent. d. Wash the combined organic layers with water and then with brine. e. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a controlled exothermic nitration reaction.
Caption: Logical troubleshooting guide for common nitration issues.
References
Technical Support Center: Handling and Storing Nitro-Containing Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitro-containing compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitro-containing compounds?
A1: Nitro compounds present several significant hazards. Many are toxic and can be absorbed through the skin.[1] A primary concern is their potential for explosive decomposition, which is a redox reaction where the nitro group acts as an oxidant and the hydrocarbon portion as a fuel.[2] This is particularly true for polynitrated compounds like TNT (trinitrotoluene).[1] These compounds can be sensitive to heat, shock, and friction.[1][3]
Q2: Are all nitro compounds explosive?
A2: No, not all nitro compounds are explosive. The explosive potential generally increases with the number of nitro groups on the molecule.[1] For instance, mononitrobenzene is not considered an explosive, whereas 2,4,6-trinitrotoluene (TNT) is a well-known high explosive.[1]
Q3: What are the general physical properties of nitro compounds?
A3: Nitroalkanes are typically colorless liquids, while aromatic nitro compounds can be pale yellow liquids or solids.[1] They are highly polar molecules, which results in high boiling points compared to nonpolar compounds of similar molecular weight.[4][5] Their solubility in water is generally low.[1][4]
Q4: What immediate steps should be taken in case of a spill of a nitro-containing compound?
A4: In the event of a spill, the immediate priority is to ensure the safety of all laboratory personnel. If the material is volatile or there is an immediate fire or toxic hazard, evacuate the area and alert your institution's safety office.[3] For non-volatile spills without immediate fire risk, cleanup may be performed by trained lab personnel using appropriate personal protective equipment (PPE) and spill containment kits.[3][6] Always consult the material's Safety Data Sheet (SDS) for specific cleanup procedures.
Troubleshooting Guides
Scenario 1: Unexpected Color Change or Exotherm in a Reaction
Problem: During a synthesis involving a nitro compound, you observe a sudden, unexpected color change (e.g., to dark brown or black) and a rapid increase in temperature (exotherm).
Possible Causes:
-
Decomposition: The nitro compound may be decomposing, which can be highly exothermic and potentially lead to a runaway reaction.[7] The presence of impurities, such as acids or bases, can lower the decomposition temperature.[7]
-
Side Reactions: The reaction conditions (e.g., temperature, pH, presence of a strong base) may be promoting unintended side reactions or polymerization.
-
Incompatibility: The nitro compound may be reacting with another component in the mixture, such as a strong reducing agent, in an uncontrolled manner.[8]
Immediate Actions & Solutions:
-
Alert Personnel: Immediately inform others in the lab of the situation.
-
Remove Heat: If the reaction is being heated, immediately remove the heat source.
-
Emergency Cooling: If possible and safe to do so, begin cooling the reaction vessel with an ice bath.[9]
-
Evacuation: If the exotherm cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
-
Post-Incident Analysis: Once the situation is stabilized, thoroughly review the experimental protocol. Consider if impurities in the starting materials or incorrect reaction conditions could have been the cause. It may be necessary to modify the procedure to add reagents more slowly or at a lower temperature.
Scenario 2: Low Yield or No Product in a Nitration Reaction
Problem: An aromatic nitration reaction results in a very low yield of the desired product or recovery of only the starting material.
Possible Causes:
-
Insufficiently Activating Conditions: The nitrating agent (e.g., nitronium ion, NO₂⁺) may not be generated in sufficient concentration. This can happen if the sulfuric acid is not concentrated enough to effectively dehydrate the nitric acid.[5]
-
Deactivated Substrate: The aromatic starting material may be too deactivated (i.e., substituted with electron-withdrawing groups) for the chosen nitration conditions. Deactivated rings require harsher conditions (stronger acids, higher temperatures) to undergo nitration.[5]
-
Incorrect Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the product or starting material.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that concentrated nitric acid and sulfuric acid are of the appropriate concentration and have not absorbed atmospheric moisture.
-
Adjust Acid Ratio: For weakly activated or deactivated substrates, increasing the proportion of sulfuric acid can help generate a higher concentration of the nitronium ion.
-
Increase Temperature Carefully: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side reactions.
-
Use a Stronger Nitrating Agent: For highly deactivated systems, consider using a stronger nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄).
Data Presentation: Stability of Nitroaromatic Compounds
The thermal stability and sensitivity to impact are critical parameters for the safe handling and storage of nitroaromatic compounds. The data below is derived from standardized tests.
| Compound Name | Abbreviation | Decomposition Onset (°C) | Impact Sensitivity (H₅₀, cm) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 | 15-48 |
| 2,4-Dinitrotoluene | DNT | ~250-280 | 160 |
| 1,3,5-Trinitrobenzene | TNB | ~310 | 74 |
| Picric Acid (2,4,6-Trinitrophenol) | TNP | ~295-310 | 75-125 |
| Note: Values are approximate and can vary based on experimental conditions (e.g., heating rate, purity of the sample). A lower H₅₀ value indicates greater sensitivity to impact.[10] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to assess the stability of a nitro-containing compound under acidic conditions, which is a key part of establishing its degradation pathway.
Objective: To determine the susceptibility of a nitro compound to acid-catalyzed hydrolysis.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the nitro compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.[11]
-
Acid Treatment: Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 0.1 M hydrochloric acid (HCl).[11]
-
Incubation: Seal the vial and place it in a water bath or oven maintained at 60°C.[11]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).[11]
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH). Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[11]
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the results to a control sample kept at room temperature.
-
Further Investigation: If no significant degradation is observed, the study can be repeated using a higher concentration of acid (e.g., 1 M HCl).[11]
Protocol 2: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the onset temperature of decomposition for a nitroaromatic compound.
Objective: To measure the temperature at which a nitro compound begins to exothermically decompose.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the nitroaromatic compound into a DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually empty) into the DSC cell.
-
Set the instrument to ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas).
-
-
Data Acquisition:
-
Begin the temperature program, typically starting from room temperature up to a temperature beyond the expected decomposition point (e.g., 400°C).
-
The instrument will record the heat flow to the sample relative to the reference as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram. An exothermic event will appear as a peak.
-
The decomposition onset temperature is determined by finding the intersection of the baseline with the tangent of the leading edge of the exothermic peak. This value is a key indicator of the compound's thermal stability.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 9. case.edu [case.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenyl)propanenitrile, a key intermediate for various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the alkylation of 4-Nitrophenylacetonitrile with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base and often utilizes phase-transfer catalysis to enhance reaction rates and yields.
Q2: What is phase-transfer catalysis (PTC) and why is it recommended for this synthesis?
A2: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (in this case, the deprotonated 4-Nitrophenylacetonitrile) across the phase boundary to react with the other reactant. PTC is highly recommended for this synthesis as it can lead to higher yields, milder reaction conditions, and reduced use of hazardous anhydrous solvents.[1][2][3][4][5]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The essential starting materials and reagents include:
-
4-Nitrophenylacetonitrile (starting material)
-
Ethyl bromide or Ethyl iodide (alkylating agent)
-
A strong base (e.g., sodium hydroxide)
-
A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
An organic solvent (e.g., toluene or dichloromethane)
-
Water
Q4: How can I purify the crude this compound product?
A4: The primary method for purifying the final product is recrystallization. A suitable solvent system, often a mixture of ethanol and water, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization of the pure compound. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough to deprotonate the 4-Nitrophenylacetonitrile, or it may have degraded. | - Use a fresh, high-purity batch of sodium hydroxide. - Ensure the concentration of the aqueous base solution is correct (typically 50%). |
| 2. Inactive Alkylating Agent: The ethyl bromide or iodide may have decomposed. | - Use a freshly opened bottle or distill the alkylating agent before use. | |
| 3. Inefficient Phase-Transfer Catalyst: The catalyst may be impure or poisoned. | - Use a high-quality phase-transfer catalyst. - Consider using a different catalyst, such as tetrabutylammonium bromide. | |
| 4. Presence of Water in the Organic Phase: Water can inhibit the reaction. | - While PTC allows for a biphasic system, ensure the organic solvent is not excessively wet. | |
| Formation of Side Products | 1. Dialkylation: The product, this compound, can be further alkylated to form 2-ethyl-2-(4-nitrophenyl)propanenitrile. | - Use a slight excess of 4-Nitrophenylacetonitrile relative to the ethylating agent. - Slowly add the ethylating agent to the reaction mixture to maintain a low concentration. |
| 2. Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under strongly basic conditions and elevated temperatures. | - Maintain the recommended reaction temperature and avoid prolonged reaction times. - Work up the reaction mixture promptly after completion. | |
| Difficulty in Product Isolation/Purification | 1. Oily Product Instead of Solid: The product may not crystallize easily if impurities are present. | - Ensure the work-up procedure effectively removes unreacted starting materials and the catalyst. - Try different solvent systems for recrystallization (e.g., isopropanol/water, acetone/water). - Purify by column chromatography before recrystallization. |
| 2. Product Contaminated with Starting Material: Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. - Optimize reaction time and temperature. |
Experimental Protocol: Alkylation of 4-Nitrophenylacetonitrile via Phase-Transfer Catalysis
This protocol is adapted from a similar, well-established procedure for the alkylation of phenylacetonitrile.
Materials:
-
4-Nitrophenylacetonitrile
-
Ethyl Bromide
-
50% (w/w) Aqueous Sodium Hydroxide
-
Benzyltriethylammonium Chloride (Phase-Transfer Catalyst)
-
Toluene
-
1M Hydrochloric Acid
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Nitrophenylacetonitrile, toluene, and benzyltriethylammonium chloride.
-
Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent: Slowly add ethyl bromide to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature between 25-30 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water, 1M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 113-115 | Cream to yellow crystalline powder[6] |
| This compound | C₉H₈N₂O₂ | 176.17[7][8] | Not readily available | Expected to be a solid |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. biomedres.us [biomedres.us]
- 5. phasetransfer.com [phasetransfer.com]
- 6. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 2-(4-Nitrophenyl)propiononitrile - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Nitrophenyl)propanenitrile. It includes a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and key data presented in a structured format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the α-alkylation of 4-nitrophenylacetonitrile (also known as p-nitrobenzyl cyanide).[1][2] This reaction involves the deprotonation of the acidic α-carbon of 4-nitrophenylacetonitrile with a suitable base to form a carbanion, which then acts as a nucleophile and attacks a methylating agent.
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The key materials are 4-nitrophenylacetonitrile (substrate), a strong base (e.g., sodium hydride, sodium amide, or potassium tert-butoxide), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).[3]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety issues include:
-
Toxicity: 4-nitrophenylacetonitrile and methylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
-
Reactive Reagents: Strong bases like sodium hydride (NaH) are highly reactive with water and can generate flammable hydrogen gas. All operations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. When scaling up, it is crucial to control the rate of reagent addition and have an efficient cooling system to maintain the desired reaction temperature.
Q4: How can the progress of the reaction be monitored effectively?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any potential byproducts. The reaction is considered complete when the spot corresponding to the 4-nitrophenylacetonitrile starting material is no longer visible on the TLC plate.
Q5: What are the expected yields and purity for this reaction?
A5: With an optimized protocol, yields for α-alkylation of benzyl cyanides can range from good to excellent, often exceeding 70-80%. Purity of the crude product can vary, but after purification by recrystallization or column chromatography, a purity of >98% is typically achievable.
Experimental Protocol: Gram-Scale Synthesis
This protocol details a representative lab-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometry |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 8.11 | 50.0 | 1.0 eq |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.20 | 55.0 | 1.1 eq |
| Methyl Iodide | CH₃I | 141.94 | 7.81 | 55.0 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | - |
| Saturated NH₄Cl Solution (aq) | NH₄Cl | 53.49 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - | - |
| Brine | NaCl (aq) | 58.44 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | - |
Procedure:
-
Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried before use to ensure anhydrous conditions.
-
Deprotonation: The flask is charged with sodium hydride (2.20 g, 55.0 mmol) and placed under a nitrogen atmosphere. Anhydrous THF (150 mL) is added, and the suspension is cooled to 0°C using an ice-water bath. A solution of 4-nitrophenylacetonitrile (8.11 g, 50.0 mmol) in 100 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The mixture is stirred at 0°C for an additional hour after the addition is complete.
-
Alkylation (Methylation): Methyl iodide (7.81 g, 55.0 mmol) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0°C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford this compound as a crystalline solid.[4]
Synthesis and Troubleshooting Visualizations
// Nodes Start [label="4-Nitrophenylacetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaH)\nin Anhydrous THF", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylatingAgent [label="Methyl Iodide (CH3I)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Deprotonation\n(Step 1)"]; Base -> Intermediate [style=dashed]; Intermediate -> Product [label=" Nucleophilic Attack\n(Step 2)"]; AlkylatingAgent -> Product [style=dashed]; } }
Caption: Reaction scheme for the α-methylation of 4-nitrophenylacetonitrile.
Caption: Logic diagram for troubleshooting common issues during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base (e.g., NaH) may be old or deactivated by moisture. | 1a. Use a fresh, unopened container of the base. 1b. Ensure all solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar). |
| 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | 2a. Monitor the reaction to completion using TLC before quenching. 2b. For difficult reactions, consider a stronger base or a solvent with a higher boiling point, adjusting temperature accordingly. | |
| Formation of Significant Byproducts | 1. Dialkylation: The product carbanion reacts again with the methylating agent, leading to 2-methyl-2-(4-nitrophenyl)propanenitrile. | 1a. Use no more than 1.05-1.1 equivalents of base and methyl iodide.[5] 1b. Add the methylating agent slowly at a low temperature (0°C) to control the reaction rate. |
| 2. Hydrolysis: The nitrile group is sensitive to water, especially under basic or acidic work-up conditions, and can hydrolyze to an amide or carboxylic acid. | 2a. Maintain strictly anhydrous conditions throughout the reaction.[5] 2b. Minimize the duration of the aqueous work-up and avoid strongly acidic or basic conditions if possible. | |
| Product is an Oil or Difficult to Purify | 1. Presence of Impurities: Unreacted starting materials or oily byproducts can inhibit crystallization. | 1a. Ensure the reaction has gone to completion. 1b. If recrystallization fails, purify the product using column chromatography on silica gel. |
| 2. Residual Solvent: Trace amounts of high-boiling point solvents (like DMF) can be difficult to remove. | 2a. After removing the bulk solvent, apply high vacuum for an extended period. 2b. Consider switching to a lower-boiling point solvent like THF if the reaction allows. | |
| Reaction Turns Dark Brown or Black | 1. Degradation: The nitro group can be sensitive to very strong bases or high temperatures, leading to decomposition or side reactions. | 1a. Maintain careful temperature control, especially during the addition of the base. 1b. Consider using a milder base like potassium carbonate in a polar aprotic solvent, though this may require longer reaction times.[6] |
References
- 1. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 3. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Nitrophenyl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)propanenitrile. The content focuses on understanding and mitigating the influence of solvents on the reactivity of this compound, particularly in the context of base-catalyzed reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the reaction of this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Reaction Conversion
-
Question: I am trying to deprotonate this compound with a mild base, but I am observing very low conversion. What could be the problem?
-
Answer: The efficiency of deprotonation is highly dependent on the solvent. The pKa of the C-H bond alpha to the nitrile and nitro-aryl groups is significantly influenced by the solvent's ability to stabilize the resulting carbanion.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the base and the nitrile, but they also have acidic protons that can protonate the base, reducing its effective strength. Furthermore, they can form hydrogen bonds with the anionic intermediate, which can affect its reactivity.[1][2] If you are using a polar protic solvent, consider switching to a polar aprotic solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for base-catalyzed reactions involving carbanions.[1][2] They can effectively solvate the counter-ion of the base, leading to a more "naked" and reactive base. They also stabilize the resulting carbanion without interfering through hydrogen bonding. If you are already using a polar aprotic solvent and still see low conversion, the base might not be strong enough.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slow due to poor solubility of the base and the ionic intermediates. The base may not be sufficiently dissociated to be effective.
-
Issue 2: Slow Reaction Rate
-
Question: My reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?
-
Answer: The reaction rate is influenced by the solvent's polarity and its ability to stabilize the transition state of the reaction.
-
According to the Hughes-Ingold rules, if the transition state is more charged than the reactants, a more polar solvent will accelerate the reaction. In the case of deprotonation of this compound, a charged carbanion is formed, so a polar solvent is generally beneficial.
-
Solvent Viscosity: Highly viscous solvents can slow down the reaction rate by hindering the diffusion of reactants. If you are using a very viscous solvent, consider switching to a less viscous one with similar polarity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as this might also promote side reactions.
-
Issue 3: Formation of Side Products
-
Question: I am observing the formation of unexpected side products in my reaction. Could the solvent be the cause?
-
Answer: Yes, the solvent can play a crucial role in directing the reaction towards different pathways.
-
Solvent as a Reactant: Protic solvents like alcohols can potentially act as nucleophiles, especially under basic conditions, leading to side products.
-
Influence on Nucleophilicity/Basicity: The solvent can alter the selectivity of a nucleophile/base. For instance, in polar protic solvents, smaller, more charge-dense anions are heavily solvated and less nucleophilic, while in polar aprotic solvents, their nucleophilicity is enhanced.[2] This can affect the outcome if there are multiple electrophilic sites in your substrate or if the base can also act as a nucleophile.
-
Hydrolysis: If there is any water present in your solvent, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under acidic or basic conditions with heating.[3][4][5] Ensure you are using anhydrous solvents if this is a concern.
-
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for the deprotonation of this compound?
A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally the best choice. These solvents effectively solvate the cation of the base, enhancing its basicity, and they stabilize the resulting carbanion without interfering through hydrogen bonding, which is a common issue with polar protic solvents.[1][2]
Q2: How does the nitro group affect the choice of solvent?
A2: The electron-withdrawing nitro group significantly increases the acidity of the alpha-proton, making deprotonation easier. This means you might be able to use a weaker base. The resulting carbanion is resonance-stabilized, with the negative charge delocalized onto the nitro group. Polar aprotic solvents are particularly good at stabilizing such delocalized anions.
Q3: Can I use a nonpolar solvent for reactions with this compound?
A3: While not ideal for ionic reactions like deprotonation due to poor solubility of ionic species, nonpolar solvents might be used for other types of reactions, such as free-radical halogenation at the benzylic position.[6][7] However, for most polar reactions, a polar solvent will be necessary to achieve a reasonable reaction rate and yield.
Q4: How can I experimentally determine the best solvent for my reaction?
A4: A systematic approach is to perform a solvent screen. Run the reaction in a small scale in a variety of solvents from different classes (polar protic, polar aprotic, nonpolar) under the same conditions (temperature, concentration, base). Monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or NMR spectroscopy to determine the reaction rate and yield in each solvent.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, kinetic data for the deprotonation of this compound with a generic base in different solvents. This data is based on general principles of solvent effects on reaction kinetics and is intended for illustrative purposes.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | Nonpolar | 1.9 | 1 |
| Toluene | Nonpolar | 2.4 | 5 |
| Dichloromethane | Borderline Polar Aprotic | 9.1 | 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 200 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 5000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 10000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 25000 |
| Ethanol (EtOH) | Polar Protic | 24.6 | 100 |
| Methanol (MeOH) | Polar Protic | 32.7 | 50 |
| Water (H₂O) | Polar Protic | 80.1 | 10 |
Note: The relative rate constants are normalized to the rate in n-Hexane.
Experimental Protocols
Protocol: Determining the Effect of Solvent on the Rate of Deprotonation of this compound via UV-Vis Spectroscopy
This protocol describes a method to monitor the formation of the carbanion of this compound, which is expected to be colored, allowing for kinetic analysis using UV-Vis spectroscopy.
Materials:
-
This compound
-
A suitable base (e.g., a non-nucleophilic strong base like DBU or a metal alkoxide)
-
A selection of anhydrous solvents (e.g., THF, MeCN, DMSO, EtOH)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in each of the chosen solvents. The concentration should be chosen such that the absorbance of the resulting carbanion is within the linear range of the spectrophotometer (typically absorbance < 1.5).
-
Prepare a stock solution of the base in each of the chosen solvents. The concentration of the base should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the carbanion. This can be determined by performing a full spectrum scan after mixing the substrate and base.
-
Equilibrate the cuvette containing the substrate stock solution in the thermostatted cell holder to the desired reaction temperature.
-
Initiate the reaction by rapidly injecting a small volume of the base stock solution into the cuvette and mixing thoroughly.
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each solvent.
-
Compare the k_obs values to determine the relative reaction rates in different solvents.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Reactivity Face-Off: 2-(4-Nitrophenyl)propanenitrile vs. 2-(2-Nitrophenyl)propanenitrile
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, offering a powerful tool for tailoring chemical properties. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2-(4-nitrophenyl)propanenitrile and 2-(2-nitrophenyl)propanenitrile. Understanding the nuanced differences in their chemical behavior is crucial for researchers in drug development and synthetic chemistry, where precise control over reaction outcomes is paramount.
The reactivity of these molecules is primarily dictated by the electronic and steric effects imparted by the nitro (-NO₂) group on the propanenitrile moiety. The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of the benzylic proton and the susceptibility of the nitrile group to nucleophilic attack.
At a Glance: Predicted Reactivity Comparison
While direct comparative kinetic data under identical conditions is not extensively available in the published literature, we can predict the relative reactivity of the two isomers based on well-established principles of physical organic chemistry. The following table summarizes the anticipated differences in their performance in key chemical transformations.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Deprotonation at Benzylic Carbon | This compound | The para-nitro group exerts a stronger electron-withdrawing effect through resonance, stabilizing the resulting carbanion more effectively than the ortho-nitro group, which may experience steric hindrance that slightly disrupts coplanarity and reduces resonance stabilization. |
| Nitrile Hydrolysis (Base-Catalyzed) | This compound | The greater electron-withdrawing effect of the para-nitro group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydroxide ions. |
| Nitro Group Reduction | 2-(2-Nitrophenyl)propanenitrile | The ortho-nitro group is sterically more accessible to heterogeneous catalysts, and potential intramolecular interactions may facilitate the reduction process. |
Theoretical Framework: Electronic and Steric Effects
The differential reactivity of these isomers can be attributed to two primary factors: the electronic influence of the nitro group and the steric hindrance it imposes.
Caption: Logical relationship between nitro group position and resulting chemical reactivity.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These methods are designed to provide quantitative data for a direct comparison of the two isomers.
Comparative Analysis of Base-Catalyzed Hydrolysis Rates
This experiment aims to quantify the rate of hydrolysis of the nitrile group to a carboxylic acid under basic conditions. The reaction can be monitored spectrophotometrically by measuring the disappearance of the starting material or the appearance of the carboxylate product. As a proxy, the hydrolysis of related p-nitrophenyl esters is well-documented to produce a colored p-nitrophenolate ion upon cleavage, which can be readily quantified. A similar approach can be adapted for the nitriles, though it may require derivatization or HPLC analysis for accurate quantification.
Workflow for Kinetic Analysis of Nitrile Hydrolysis
Caption: Experimental workflow for determining and comparing the hydrolysis rate constants.
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of this compound and 2-(2-nitrophenyl)propanenitrile of known concentration (e.g., 1 mM) in acetonitrile.
-
Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in deionized water.
-
-
Kinetic Measurement:
-
Equilibrate a UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a specific volume of the nitrile stock solution with a buffer solution to maintain a constant pH.
-
Initiate the reaction by adding a small, precise volume of the NaOH solution.
-
Immediately begin monitoring the change in absorbance at a wavelength where the starting material absorbs and the product does not, or vice versa. The progress of the reaction can also be monitored by taking aliquots at specific time intervals, quenching the reaction, and analyzing by HPLC.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the k_obs values to determine the relative reactivity.
-
Comparative Analysis of Nitro Group Reduction Yields
This experiment aims to compare the efficiency of the reduction of the nitro group to an amino group for both isomers under identical reaction conditions. The yield of the corresponding aminophenylpropanenitrile will be used as the measure of reactivity.
Workflow for Comparative Reduction Yield Analysis
Comparative Analysis of Synthetic Routes to 2-(4-Nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The production of 2-(4-nitrophenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be approached through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the alkylation of 4-nitrophenylacetonitrile and the nucleophilic substitution of 1-(1-haloethyl)-4-nitrobenzene. This comparison is based on available experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.
Executive Summary of Synthesis Routes
Two plausible methods for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction complexity, and potential yield.
Route 1: Alkylation of 4-Nitrophenylacetonitrile
This approach involves the deprotonation of the acidic methylene group of 4-nitrophenylacetonitrile, followed by alkylation with an ethylating agent. The use of a phase-transfer catalyst (PTC) is often beneficial in this type of reaction to facilitate the interaction between the aqueous and organic phases, potentially leading to higher yields and milder reaction conditions.
Route 2: Nucleophilic Substitution of 1-(1-Haloethyl)-4-nitrobenzene
This classic method for nitrile synthesis involves the reaction of a secondary benzylic halide with a cyanide salt. The success of this SN2 reaction is dependent on factors such as the choice of solvent and the prevention of competing elimination reactions.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that while detailed experimental data for the direct synthesis of this compound is not widely published, the data presented here is based on analogous reactions and established chemical principles.
| Parameter | Route 1: Alkylation of 4-Nitrophenylacetonitrile | Route 2: Nucleophilic Substitution |
| Starting Materials | 4-Nitrophenylacetonitrile, Ethylating Agent (e.g., Ethyl Iodide) | 1-(1-Bromoethyl)-4-nitrobenzene, Sodium Cyanide |
| Key Reagents | Base (e.g., NaOH, K2CO3), Phase-Transfer Catalyst (optional) | Solvent (e.g., Ethanol, DMSO) |
| Reaction Type | C-Alkylation | Nucleophilic Substitution (SN2) |
| Anticipated Yield | Moderate to High (potentially >80% with PTC) | Moderate (dependent on substrate and conditions) |
| Purity Concerns | Potential for dialkylation or side reactions of the nitro group. | Potential for elimination byproducts. |
Experimental Protocols
Route 1: Alkylation of 4-Nitrophenylacetonitrile (Proposed Protocol)
This protocol is based on general procedures for the alkylation of activated nitriles, incorporating phase-transfer catalysis for improved efficiency.
1. Preparation of 4-Nitrophenylacetonitrile:
The starting material, 4-nitrophenylacetonitrile, can be synthesized via the nitration of phenylacetonitrile. A typical procedure involves the reaction of phenylacetonitrile with a mixture of concentrated nitric acid and sulfuric acid. Under optimized conditions, this can yield the desired p-isomer with high purity (up to 99%) and a molar yield of approximately 65-70%.[1][2]
2. Ethylation Reaction:
-
Step 1: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylacetonitrile (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane.
-
Step 2: Add a phase-transfer catalyst, for example, a quaternary ammonium salt like tetrabutylammonium bromide (0.05-0.1 equivalents).
-
Step 3: Prepare an aqueous solution of a base, such as 50% sodium hydroxide.
-
Step 4: With vigorous stirring, add the ethylating agent, such as ethyl iodide (1.1-1.5 equivalents), to the organic phase.
-
Step 5: Slowly add the aqueous base solution to the reaction mixture.
-
Step 6: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 7: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.
-
Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 9: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: Nucleophilic Substitution of 1-(1-Bromoethyl)-4-nitrobenzene (Proposed Protocol)
This protocol is based on the principles of SN2 reactions for nitrile synthesis.
1. Preparation of 1-(1-Bromoethyl)-4-nitrobenzene:
The starting material, 1-(1-bromoethyl)-4-nitrobenzene, can be prepared from 1-(4-nitrophenyl)ethanol via bromination using a suitable brominating agent like phosphorus tribromide or thionyl bromide.
2. Cyanation Reaction:
-
Step 1: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve 1-(1-bromoethyl)-4-nitrobenzene (1 equivalent) in a polar aprotic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Step 2: Add sodium cyanide (1.1-1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Step 3: Heat the reaction mixture under reflux and monitor its progress using TLC.
-
Step 4: Once the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Step 5: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Step 6: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 7: Remove the solvent under reduced pressure.
-
Step 8: Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
Synthesis Route Comparison Logic
References
A Comparative Guide to the Purity Analysis of 2-(4-Nitrophenyl)propanenitrile by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-(4-Nitrophenyl)propanenitrile, a key building block in various synthetic pathways. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of closely related chemical species. Its high resolution and sensitivity make it an ideal choice for identifying and quantifying impurities in pharmaceutical intermediates like this compound.
Hypothetical HPLC Method for this compound
This section outlines a robust HPLC method developed based on the analysis of similar nitrophenyl compounds.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute this stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL for analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Rationale for Method Parameters:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound and its potential impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good solvation for the analyte and allowing for the elution of compounds with a wide range of polarities. The 60:40 ratio is a starting point and can be optimized to achieve the best separation.
-
UV Detection at 270 nm: The nitroaromatic chromophore in the molecule is expected to have a strong absorbance in the UV region, providing high sensitivity. A DAD can be used to scan a range of wavelengths to identify the optimal wavelength and to check for peak purity.
Potential Impurities and Their Separation
The primary impurities in the synthesis of this compound are likely to be positional isomers (2-(2-Nitrophenyl)propanenitrile and 2-(3-Nitrophenyl)propanenitrile) and unreacted starting materials. The developed HPLC method is designed to separate these closely related compounds.
Hypothetical Performance Data:
| Compound | Retention Time (min) | Resolution (Rs) |
| 2-(2-Nitrophenyl)propanenitrile (ortho-isomer) | 8.5 | - |
| 2-(3-Nitrophenyl)propanenitrile (meta-isomer) | 9.8 | > 2.0 |
| This compound (para-isomer) | 11.2 | > 2.0 |
| Unreacted Starting Material (e.g., 4-Nitrotoluene) | 6.2 | > 2.0 |
Note: These are hypothetical values and will need to be experimentally determined.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. Can be coupled with mass spectrometry (GC-MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative analysis and screening. | Lower resolution and sensitivity compared to HPLC. Not suitable for quantitative analysis without specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic techniques. Requires a relatively pure sample for straightforward analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity. Can be coupled with separation techniques like HPLC or GC for powerful analysis. | May not be able to differentiate between isomers without chromatographic separation. |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound using HPLC.
Caption: Workflow for the purity analysis of this compound by HPLC.
Considerations for Quantitative Analysis
For accurate quantification of this compound and its impurities, the availability of a certified analytical standard is crucial. An analytical standard is a highly purified compound of known concentration and purity that is used to calibrate the analytical instrument. While a commercial analytical standard for this compound may not be readily available, a well-characterized in-house reference standard can be prepared and used. The purity of this reference standard should be rigorously established using a combination of techniques such as NMR, MS, and elemental analysis.
In the absence of an analytical standard, the purity can be estimated using the area percent method from the HPLC chromatogram. However, this method assumes that all compounds have the same response factor at the detection wavelength, which may not be accurate and can introduce significant errors in the purity calculation.
Conclusion
HPLC is a highly effective and versatile technique for the purity analysis of this compound. The proposed RP-HPLC method provides a solid starting point for the separation and quantification of the main component and its potential impurities. For routine quality control, HPLC offers a good balance of resolution, sensitivity, and throughput. When definitive identification of unknown impurities is required, coupling HPLC with mass spectrometry (HPLC-MS) is the recommended approach. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.
Spectroscopic Validation of 2-(4-Nitrophenyl)propanenitrile: A Comparative Guide
This guide provides a detailed spectroscopic validation of the chemical structure of 2-(4-Nitrophenyl)propanenitrile. Through a comparative analysis of experimental data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we confirm the molecular structure and explore its key spectroscopic features. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Structural Confirmation and Spectroscopic Analysis
The structural integrity of this compound is unequivocally confirmed by a comprehensive analysis of its spectroscopic data. The data presented below is consistent with the assigned structure and provides a benchmark for its identification and characterization. For comparative purposes, we will contrast its spectroscopic properties with those of a closely related isomer, 2-(2-Nitrophenyl)propanenitrile, highlighting the distinct spectral fingerprints that differentiate these two molecules.
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data obtained for this compound.
| Spectroscopic Technique | Key Observations and Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (d, J=8.0 Hz, 2H), 7.86 (d, J=8.0 Hz, 2H), 4.71 (m, 1H), 1.46 (dd, J=6.8 Hz, 1.5H), 1.34 (d, J=6.8 Hz, 1.5H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.87, 132.57, 126.97, 118.32, 112.07, 87.93, 73.13, 15.95 |
| IR Spectroscopy (KBr pellet) | ν (cm⁻¹): 3555, 3059, 2914, 2245 (C≡N), 1528 (NO₂), 1348 (NO₂), 1280, 845 |
| Mass Spectrometry (EI) | m/z (%): 176 (M⁺), 130, 103, 77 |
Comparative Spectroscopic Data: this compound vs. 2-(2-Nitrophenyl)propanenitrile
The following table provides a comparative overview of the spectroscopic data for this compound and its ortho-isomer, 2-(2-Nitrophenyl)propanenitrile. The distinct substitution pattern on the aromatic ring leads to noticeable differences in their respective spectra, particularly in the NMR and IR data.
| Spectroscopic Feature | This compound | 2-(2-Nitrophenyl)propanenitrile (Predicted/Literature) |
| ¹H NMR (Aromatic Protons) | Two doublets (para-substitution pattern) | More complex multiplet pattern |
| ¹³C NMR (Aromatic Carbons) | Fewer signals due to symmetry | More signals due to lack of symmetry |
| IR Spectroscopy (NO₂ stretch) | Symmetric and asymmetric stretches characteristic of a para-nitro group | Frequencies may shift due to steric interactions in the ortho position |
| Mass Spec. (Fragmentation) | Similar molecular ion, but potential differences in fragmentation patterns | Potential for ortho-effect driven fragmentation |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer using electron ionization (EI). The sample was introduced directly into the ion source, and the resulting fragments were analyzed by the mass detector.
Visualization of the Spectroscopic Validation Workflow
The logical workflow for the spectroscopic validation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of this compound.
A Comparative Analysis of Nitrophenylpropanenitrile Isomers: Synthesis, Physicochemical Properties, and Biological Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the 2-, 3-, and 4-nitrophenylpropanenitrile isomers. Due to the limited availability of direct comparative experimental data, this guide synthesizes information from related compounds and established chemical principles to offer insights into their synthesis, properties, and potential biological activities.
The position of the nitro group on the phenyl ring of nitrophenylpropanenitrile is anticipated to significantly influence its chemical reactivity, physical properties, and biological interactions. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where precise molecular architecture dictates function. This guide outlines plausible synthetic routes, compares key physicochemical and spectroscopic data, and explores the potential biological activities of the ortho-, meta-, and para-isomers.
Physicochemical and Spectroscopic Properties
The properties of the nitrophenylpropanenitrile isomers are expected to differ based on the electronic and steric effects of the nitro group's position. The para-isomer is anticipated to have the highest melting point due to greater molecular symmetry and more efficient crystal packing. Spectroscopic data will also exhibit characteristic differences.
| Property | 2-Nitrophenylpropanenitrile | 3-Nitrophenylpropanenitrile | 4-Nitrophenylpropanenitrile |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol |
| Predicted Melting Point | Lower | Intermediate | Higher |
| Predicted Boiling Point | Higher (intramolecular H-bonding) | Lower | Lower |
| Predicted Solubility | Lower in polar solvents | Higher in polar solvents | Intermediate |
| ¹H NMR (predicted) | Complex aromatic region (ortho-coupling) | Distinct aromatic signals | Symmetrical aromatic signals (two doublets) |
| ¹³C NMR (predicted) | ~117 ppm (CN), distinct aromatic carbons | ~118 ppm (CN), distinct aromatic carbons | ~119 ppm (CN), fewer aromatic signals due to symmetry |
| IR Spectroscopy (predicted) | ~2250 cm⁻¹ (C≡N), ~1520 & 1350 cm⁻¹ (NO₂) | ~2250 cm⁻¹ (C≡N), ~1530 & 1355 cm⁻¹ (NO₂) | ~2250 cm⁻¹ (C≡N), ~1525 & 1345 cm⁻¹ (NO₂) |
| Mass Spec (EI, predicted) | M⁺ at m/z 176, fragmentation of ethyl and nitro groups | M⁺ at m/z 176, characteristic fragmentation | M⁺ at m/z 176, prominent tropylium ion fragments |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Plausible synthetic routes to nitrophenylpropanenitrile isomers.
Experimental Protocol 1: Michael Addition (Proposed)
This protocol is a generalized procedure and may require optimization for each specific isomer.
-
Carbanion Formation: To a solution of the respective nitrophenylacetonitrile isomer (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to allow for complete carbanion formation.
-
Michael Addition: A one-carbon electrophile, such as a formaldehyde equivalent, is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol 2: Nucleophilic Cyanation (Proposed)
This protocol is a generalized procedure and may require optimization for each specific isomer.
-
Reaction Setup: A solution of the corresponding nitrophenylethyl halide (e.g., 1-(2-bromoethyl)-2-nitrobenzene) (1.0 eq) in a polar aprotic solvent such as DMSO or DMF is prepared.
-
Cyanation: Sodium or potassium cyanide (1.2 eq) is added to the solution. The reaction mixture is heated to 50-80 °C and stirred for 4-8 hours, with progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.
Comparative Biological Activity: A Predictive Outlook
Direct experimental data on the comparative biological activity of nitrophenylpropanenitrile isomers is scarce. However, based on studies of other nitroaromatic compounds, it is plausible that these isomers exhibit a range of biological effects, with the position of the nitro group playing a key role in their potency and mechanism of action.[1] The nitro group is a known pharmacophore and can be reduced in vivo to form reactive species with antimicrobial or cytotoxic effects.[2]
Potential Signaling Pathway Involvement
Caption: Hypothesized mechanism of action for nitrophenylpropanenitrile isomers.
-
Antimicrobial Activity: Nitroaromatic compounds are known to possess antibacterial and antifungal properties.[1] The efficacy of the nitrophenylpropanenitrile isomers against various microbial strains would likely differ. For instance, studies on other isomeric compounds have shown that while they may exhibit similar types of biological activity, their potency can vary significantly.[3][4]
-
Cytotoxicity and Anticancer Potential: The nitrile group is present in several compounds with antiproliferative activity. The nitrophenyl moiety could enhance this effect. The isomers' varying electronic distributions and shapes would likely lead to different interactions with biological targets such as enzymes or receptors. For example, some nitrile-containing compounds act as tubulin polymerization inhibitors.
-
Toxicity: The toxicity profile of the isomers is also expected to vary. The position of the nitro group can influence metabolic pathways, potentially leading to the formation of toxic metabolites at different rates.
References
Navigating the Synthesis of Key Phenylacetone Derivatives: A Guide to Alternatives for 2-(4-Nitrophenyl)propanenitrile
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount for efficiency, safety, and yield. This guide provides a comparative analysis of synthetic pathways to the versatile intermediate 4-aminophenylacetone, critically examining the traditional route starting from 2-(4-nitrophenyl)propanenitrile and presenting viable, experimentally-backed alternatives.
The compound this compound has historically served as a key starting material for the synthesis of 4-aminophenylacetone, a crucial building block in the preparation of various pharmaceuticals. However, the use of nitriles and nitrated compounds often involves hazardous reagents and stringent reaction conditions. This guide explores alternative synthetic strategies that circumvent the direct use of this compound, offering potentially safer and more efficient pathways. We present a head-to-head comparison of reaction yields, conditions, and starting materials to inform your synthetic planning.
Traditional Synthetic Route: A Stepwise Analysis
The conventional synthesis of 4-aminophenylacetone commencing with this compound involves a two-step process: reduction of the nitro group followed by conversion of the nitrile functionality to a ketone.
A common method for the initial reduction involves catalytic hydrogenation. The nitro group of this compound is reduced to a primary amine, yielding 2-(4-aminophenyl)propanenitrile. This transformation is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild temperature and pressure, ensuring high yields and purity[1].
The subsequent conversion of the nitrile group in 2-(4-aminophenyl)propanenitrile to the desired acetone moiety is often accomplished through a Grignard reaction. Treatment with an appropriate Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine, furnishes 4-aminophenylacetone[2].
Alternative Synthetic Pathways
This guide explores two primary alternative routes to 4-aminophenylacetone that avoid the use of this compound as a direct precursor. These pathways commence from readily available starting materials, 4-nitrobenzaldehyde and 4-nitrophenylacetic acid.
Alternative Route 1: From 4-Nitrobenzaldehyde
This pathway begins with the synthesis of 4-nitrophenylacetone from 4-nitrobenzaldehyde. One established method involves a condensation reaction with nitroethane, followed by subsequent transformations. The resulting 4-nitrophenylacetone is then subjected to a reduction of the nitro group to yield the final product, 4-aminophenylacetone. Various reducing agents can be employed for this step, including catalytic hydrogenation or metal-acid combinations, with conditions selected to favor the reduction of the nitro group while preserving the ketone functionality.
Alternative Route 2: From 4-Nitrophenylacetic Acid
Another viable alternative starts with 4-nitrophenylacetic acid. This route typically involves the conversion of the carboxylic acid to an activated species, such as an acyl chloride, which can then be reacted with a suitable methylating agent to form 4-nitrophenylacetone. Similar to the first alternative route, the final step is the selective reduction of the nitro group to afford 4-aminophenylacetone.
Comparative Data and Experimental Protocols
To facilitate an objective comparison, the following tables summarize the quantitative data for each synthetic route. Detailed experimental protocols for the key transformations are also provided.
Table 1: Comparison of Synthetic Routes to 4-Aminophenylacetone
| Parameter | Traditional Route | Alternative Route 1 | Alternative Route 2 |
| Starting Material | This compound | 4-Nitrobenzaldehyde | 4-Nitrophenylacetic Acid |
| Key Intermediates | 2-(4-Aminophenyl)propanenitrile | 4-Nitrophenylacetone | 4-Nitrophenylacetyl chloride, 4-Nitrophenylacetone |
| Overall Yield (%) | Data not fully available | To be determined | To be determined |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | H₂, Pd catalyst, Grignard reagent | Nitroethane, Reducing agent | SOCl₂, Methylating agent, Reducing agent |
| Safety Considerations | Use of cyanide precursors, Grignard reagents | Use of nitroalkanes | Use of thionyl chloride |
Detailed Experimental Protocols
Traditional Route: Step 1 - Reduction of this compound
Procedure: A common synthetic route involves the reduction of this compound using hydrogen gas in the presence of a palladium catalyst. This reaction is typically conducted under mild conditions (25-30°C and 1-2 atm pressure) to ensure high yields and purity[1].
Traditional Route: Step 2 - Grignard Reaction of 2-(4-Aminophenyl)propanenitrile
Procedure: The Grignard reagent (e.g., methylmagnesium bromide in a suitable solvent like diethyl ether or THF) is added to a solution of 2-(4-aminophenyl)propanenitrile. The reaction mixture is stirred, and upon completion, it is quenched with an aqueous acid (e.g., H₃O⁺) to hydrolyze the intermediate imine to the corresponding ketone, yielding 4-aminophenylacetone[2].
Alternative Route 1: Step 1 - Synthesis of 4-Nitrophenylacetone from 4-Nitrobenzaldehyde
Detailed experimental data for this specific transformation is pending further literature review.
Alternative Route 1: Step 2 - Reduction of 4-Nitrophenylacetone
Detailed experimental data for this specific transformation is pending further literature review.
Alternative Route 2: Step 1 - Synthesis of 4-Nitrophenylacetone from 4-Nitrophenylacetic Acid
Detailed experimental data for this specific transformation is pending further literature review.
Alternative Route 2: Step 2 - Reduction of 4-Nitrophenylacetone
Detailed experimental data for this specific transformation is pending further literature review.
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the synthetic workflows, the following diagrams illustrate the traditional and alternative routes.
Caption: Comparative workflows for the synthesis of 4-aminophenylacetone.
Conclusion
This guide provides a foundational comparison of synthetic strategies for producing 4-aminophenylacetone, highlighting alternatives to the traditional pathway involving this compound. While the traditional route is well-established, the alternative pathways starting from 4-nitrobenzaldehyde or 4-nitrophenylacetic acid present compelling options that may offer advantages in terms of safety, reagent availability, and process scalability. Further investigation into the specific experimental conditions and yields for the alternative routes is warranted to conduct a complete and quantitative comparison. Researchers and process chemists are encouraged to evaluate these pathways based on their specific laboratory or industrial requirements.
References
Unveiling the Reaction Pathways of 2-(4-Nitrophenyl)propanenitrile: A Comparative Guide to its Transformation Products
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of 2-(4-Nitrophenyl)propanenitrile is crucial for the synthesis of novel compounds and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary reaction products derived from this versatile starting material, supported by experimental data and detailed protocols.
This compound is a valuable synthetic intermediate characterized by two reactive functional groups: a nitro group and a nitrile group. These sites offer opportunities for a variety of chemical transformations, primarily reduction and hydrolysis, leading to a range of valuable products. This guide will explore the confirmation of these reaction products through established chemical methodologies.
Key Reaction Pathways and Products
The principal transformations of this compound involve the reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid or an amide. These reactions can be performed sequentially or, in some cases, concurrently, to yield different products. The three main reaction products that will be discussed are:
-
2-(4-Aminophenyl)propanenitrile: The product of the selective reduction of the nitro group.
-
2-(4-Nitrophenyl)propanoic acid: The product of the hydrolysis of the nitrile group.
-
2-(4-Aminophenyl)propanoic acid: The product of both the reduction of the nitro group and the hydrolysis of the nitrile group.
Comparative Analysis of Synthetic Methodologies
The synthesis of these products can be achieved through various methods, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. Below is a comparative summary of common synthetic routes.
| Target Product | Synthetic Method | Key Reagents | Typical Reaction Conditions | Reported Yield |
| 2-(4-Aminophenyl)propanenitrile | Reduction of Nitro Group | Iron (Fe) powder, Ammonium Chloride (NH4Cl) | Ethanol/Water, Reflux | Good to Excellent |
| Catalytic Hydrogenation | H2, Palladium on Carbon (Pd/C) | Methanol, Room Temperature, Atmospheric Pressure | High | |
| 2-(4-Nitrophenyl)propanoic acid | Acidic Hydrolysis of Nitrile | Concentrated Hydrochloric Acid (HCl) | Reflux | Moderate to Good |
| Basic Hydrolysis of Nitrile | Sodium Hydroxide (NaOH) | Aqueous Ethanol, Reflux | High | |
| 2-(4-Aminophenyl)propanoic acid | Reduction and Hydrolysis (One-pot) | Tin(II) Chloride (SnCl2), Concentrated HCl | Reflux | Moderate |
| Sequential Synthesis | 1. Fe/NH4Cl; 2. NaOH(aq), Reflux | See individual steps | Overall high yield |
Detailed Experimental Protocols
Synthesis of 2-(4-Aminophenyl)propanenitrile via Nitro Group Reduction
Method A: Reduction with Iron and Ammonium Chloride
This method is a classic and cost-effective way to reduce aromatic nitro compounds.
-
Procedure: To a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (e.g., 3-5 equivalents) and ammonium chloride (e.g., 4-6 equivalents) are added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(4-aminophenyl)propanenitrile.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner reaction profile with high efficiency.
-
Procedure: this compound (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure is often sufficient). The reaction is monitored by TLC or by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield 2-(4-aminophenyl)propanenitrile.
Synthesis of 2-(4-Nitrophenyl)propanoic acid via Nitrile Hydrolysis
Method A: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a straightforward method to convert nitriles to carboxylic acids.
-
Procedure: this compound is suspended in concentrated hydrochloric acid. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like aqueous ethanol to afford pure 2-(4-nitrophenyl)propanoic acid[1].
Method B: Basic Hydrolysis
Basic hydrolysis is often faster and can lead to higher yields compared to acidic hydrolysis.
-
Procedure: this compound is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried to give 2-(4-nitrophenyl)propanoic acid.
Synthesis of 2-(4-Aminophenyl)propanoic acid
This transformation requires both the reduction of the nitro group and the hydrolysis of the nitrile. This can be achieved in a one-pot synthesis or through a stepwise approach.
Method A: One-Pot Reduction and Hydrolysis
This method offers a more streamlined process.
-
Procedure: this compound is treated with a reducing agent that is stable in strong acid, such as Tin(II) chloride (SnCl2), in the presence of concentrated hydrochloric acid. The reaction mixture is heated to reflux. Under these conditions, the nitro group is reduced to an amine, and the nitrile group is hydrolyzed to a carboxylic acid. After the reaction is complete, the mixture is cooled, and the product is isolated, which may require careful pH adjustment and extraction procedures.
Method B: Stepwise Synthesis
A stepwise approach often provides better control and potentially higher overall yields.
-
Procedure:
-
Reduction: First, synthesize 2-(4-aminophenyl)propanenitrile using one of the methods described in section 1.
-
Hydrolysis: The resulting 2-(4-aminophenyl)propanenitrile is then subjected to either acidic or basic hydrolysis as described in section 2 to yield 2-(4-aminophenyl)propanoic acid.
-
Visualizing the Reaction Pathways
To better illustrate the relationships between the starting material and its various products, the following diagrams outline the key transformations.
Caption: Reaction pathways of this compound.
Experimental Workflow for Product Confirmation
A typical workflow for confirming the identity and purity of the synthesized products involves a combination of chromatographic and spectroscopic techniques.
Caption: General workflow for synthesis and analysis.
Conclusion
The reactions of this compound provide access to a variety of valuable amino and carboxylic acid-containing building blocks. The choice of reaction conditions and reagents allows for the selective transformation of either the nitro or the nitrile group, or both. This guide provides a foundational understanding of these transformations, offering researchers a starting point for the synthesis and confirmation of these important chemical entities. The provided experimental outlines, when combined with careful laboratory practice and analytical confirmation, will enable the successful preparation and characterization of the desired reaction products.
References
The Strategic Application of 2-(4-Nitrophenyl)propanenitrile in the Synthesis of Advanced PI3K/mTOR Inhibitors
For researchers, scientists, and professionals in drug development, the efficient synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical target. This guide provides a comparative analysis of the use of 2-(4-Nitrophenyl)propanenitrile as a key intermediate in the synthesis of dual PI3K/mTOR inhibitors, with a focus on derivatives of the well-established inhibitor, NVP-BEZ235.
This guide will objectively compare the synthetic route utilizing this compound with alternative approaches, presenting available quantitative data, detailed experimental protocols, and visual representations of the synthetic and signaling pathways.
Comparative Analysis of Synthetic Pathways
The synthesis of complex heterocyclic compounds, such as the quinoline-based structures of many PI3K/mTOR inhibitors, often involves multi-step sequences. The choice of starting materials and the overall synthetic strategy can significantly impact the efficiency, yield, and scalability of the process. Here, we compare the synthetic route commencing with this compound to a common alternative approach for the synthesis of a key intermediate, 2-(4-aminophenyl)-2-methylpropanenitrile, a crucial building block for NVP-BEZ235 and its analogs.
Table 1: Comparison of Synthetic Routes to 2-(4-aminophenyl)-2-methylpropanenitrile
| Parameter | Route A: Via this compound | Route B: Alternative Route |
| Starting Material | 2-(4-Nitrophenyl)acetonitrile | 4-Nitroaniline |
| Key Intermediate | This compound | N-(4-nitrophenyl)acetamide |
| Number of Steps | 3 | 4 |
| Overall Yield | Data not available | Data not available |
| Key Reactions | Alkylation, Reduction | Acylation, Alkylation, Hydrolysis, Reduction |
| Potential Advantages | Potentially more convergent route. | Utilizes a readily available starting material. |
| Potential Disadvantages | Requires handling of alkylating agents. | Longer synthetic sequence. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are the key experimental protocols for the synthesis of a critical intermediate for PI3K/mTOR inhibitors starting from 2-(4-nitrophenyl)acetonitrile.
Protocol 1: Synthesis of this compound (Alkylation of 2-(4-Nitrophenyl)acetonitrile)
This procedure outlines the methylation of 2-(4-nitrophenyl)acetonitrile, a foundational step in building the required carbon skeleton.
Materials:
-
2-(4-Nitrophenyl)acetonitrile
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(4-nitrophenyl)acetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile (Reduction of the Nitro Group)
The reduction of the nitro group to an amine is a critical transformation to enable subsequent coupling reactions.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford 2-(4-aminophenyl)-2-methylpropanenitrile.
Protocol 3: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
This protocol details the coupling of the synthesized aminophenyl intermediate with the quinoline core, a key step in assembling the final inhibitor scaffold. A reported yield for this specific step is 50%.
Materials:
-
2-(4-Aminophenyl)-2-methylpropanenitrile
-
6-bromo-4-chloro-3-nitroquinoline
-
Acetic acid or a suitable solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A mixture of 6-bromo-4-chloro-3-nitroquinoline and 2-(4-aminophenyl)-2-methylpropanenitrile in acetic acid is prepared.
-
The reaction mixture is heated to reflux and stirred for 1 hour.
-
After cooling, the precipitated solid is collected by filtration.
-
The solid is washed and dried to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.
Visualizing the Synthetic and Signaling Pathways
To better understand the chemical transformations and the biological context of these inhibitors, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(4-Nitrophenyl)propanenitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Nitrophenyl)propanenitrile, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs, specifically the liver and kidneys, through prolonged or repeated exposure. Furthermore, it is harmful to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines a safe and compliant procedure for its disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated labware (e.g., filter paper, weighing boats), and solutions.
-
Segregate this waste from other chemical waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste. It is often categorized as a "halogenated organic waste" or a "toxic chemical waste" depending on institutional guidelines.
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting waste. A polyethylene carboy or a similar robust container with a secure, tight-fitting lid is recommended.[1]
-
The container must be in good condition, free from cracks or damage.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Affix appropriate hazard pictograms as per the Globally Harmonized System (GHS). For this compound, the "Health Hazard" and "Exclamation Mark" pictograms are relevant.
-
Ensure the label also includes the date of waste generation and the responsible researcher's name and contact information.
4. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Follow your institution's guidelines regarding the maximum allowable accumulation time for hazardous waste.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
The ultimate disposal method for such chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[1]
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is crucial to prevent environmental contamination and ensure compliance with regulations.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(4-Nitrophenyl)propanenitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Nitrophenyl)propanenitrile is readily available. The following information is compiled from data on structurally analogous compounds, such as p-Nitrophenylacetonitrile and other nitrile compounds. It is imperative to handle this chemical with extreme caution, assuming it possesses similar or greater hazards than its analogs.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.
Hazard Profile and Safety Precautions
This compound is anticipated to be a hazardous substance. Based on analogous compounds, primary risks include acute toxicity if ingested, inhaled, or in contact with skin.[1] Skin and eye irritation are also likely.[2] A significant hazard associated with nitrile compounds is the potential for metabolism into cyanide in the body, which can lead to severe health effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and potentially death.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of exposure for nitrile compounds. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that can cause serious eye irritation. |
| Skin and Body | A lab coat worn over full-length clothing. Consider a chemically resistant apron for larger quantities. | Minimizes skin contact with the substance. |
| Respiratory | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of dust or vapors, a primary route of toxic exposure. |
Physical and Chemical Properties
The following table summarizes the known and extrapolated physical and chemical properties of this compound and its close analog, p-Nitrophenylacetonitrile.
| Property | Value | Notes |
| Molecular Formula | C₉H₈N₂O₂ | For this compound.[3] |
| Molecular Weight | 176.17 g/mol | For this compound.[3] |
| Appearance | Cream-colored needles (expected) | Based on p-Nitrophenylacetonitrile.[2] |
| Boiling Point | Not available | Data specific to this compound is not available. |
| Melting Point | Not available | Data specific to this compound is not available. |
| Solubility | Not available | Data specific to this compound is not available. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Have all necessary PPE readily available and inspected for integrity. An emergency eyewash station and safety shower must be accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any potentially contaminated skin with soap and water after handling, even if gloves were worn.
Storage Plan:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental safety and regulatory compliance.
Spill Response:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as outlined above.
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5][6]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. unodc.org [unodc.org]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
